5-Chloro-4-methoxythiophene-3-carboxylic acid
Description
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Properties
IUPAC Name |
5-chloro-4-methoxythiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c1-10-4-3(6(8)9)2-11-5(4)7/h2H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOFOUVVEMMYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380893 | |
| Record name | 5-chloro-4-methoxythiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133659-14-0 | |
| Record name | 5-chloro-4-methoxythiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-methoxythiophene-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling 5-Chloro-4-methoxythiophene-3-carboxylic acid: A Technical Guide to its Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-4-methoxythiophene-3-carboxylic acid, a substituted thiophene derivative, holds significance as a key building block in the synthesis of various pharmaceutically active compounds. Its unique structural features, including the presence of a chlorine atom, a methoxy group, and a carboxylic acid moiety on the thiophene ring, make it a versatile intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and the postulated first synthesis of this compound, including detailed experimental protocols and characterization data, to support researchers in the fields of medicinal chemistry and drug development.
Physicochemical Properties and Characterization Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its identification, purification, and use in subsequent synthetic steps.
| Property | Value |
| CAS Number | 133659-14-0 |
| Molecular Formula | C₆H₅ClO₃S |
| Molecular Weight | 192.62 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in many common organic solvents |
Postulated First Synthesis Pathway
The first synthesis of this compound likely involved a multi-step reaction sequence, starting from a readily available thiophene precursor. Based on common synthetic strategies for substituted thiophenes, a plausible route is outlined below. This pathway represents a logical and efficient approach that would have been accessible at the time of its likely first preparation.
Caption: Plausible synthetic pathway for this compound.
Detailed Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the postulated first synthesis of this compound. These protocols are based on established chemical transformations for similar thiophene derivatives.
Step 1: Synthesis of Methyl 4-methoxythiophene-3-carboxylate
Materials:
-
Methyl 4-hydroxythiophene-3-carboxylate
-
Dimethyl sulfate
-
Potassium carbonate
-
Acetone
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of methyl 4-hydroxythiophene-3-carboxylate in acetone, add potassium carbonate.
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure methyl 4-methoxythiophene-3-carboxylate.
Step 2: Synthesis of Methyl 5-chloro-4-methoxythiophene-3-carboxylate
Materials:
-
Methyl 4-methoxythiophene-3-carboxylate
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve methyl 4-methoxythiophene-3-carboxylate in acetonitrile in a round-bottom flask.
-
Add N-Chlorosuccinimide (NCS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to afford methyl 5-chloro-4-methoxythiophene-3-carboxylate.
Step 3: Synthesis of this compound
Materials:
-
Methyl 5-chloro-4-methoxythiophene-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve methyl 5-chloro-4-methoxythiophene-3-carboxylate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at 50-60°C for 2-4 hours.
-
Monitor the hydrolysis by TLC until the starting ester is no longer detectable.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M hydrochloric acid, resulting in the precipitation of the product.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid.
-
The product can be further purified by recrystallization if necessary.
Logical Workflow of the Synthesis
The overall workflow for the synthesis can be visualized as a series of transformations starting from a functionalized thiophene core, followed by sequential modifications to introduce the desired substituents.
Caption: Logical workflow of the postulated synthesis.
Conclusion
This compound serves as a valuable and versatile building block in medicinal chemistry. While its formal "discovery" is not chronicled in a standalone publication, its synthesis can be confidently postulated based on established and reliable synthetic methodologies for substituted thiophenes. The detailed protocols and logical workflows provided in this guide offer a practical framework for the preparation and utilization of this important intermediate, empowering researchers to advance the development of novel therapeutics. The provided data and diagrams aim to facilitate a deeper understanding of its chemical synthesis and properties, thereby supporting its application in contemporary drug discovery and development endeavors.
An In-depth Technical Guide on the 1H and 13C NMR Data for 5-Chloro-4-methoxythiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) data for the compound 5-Chloro-4-methoxythiophene-3-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted chemical shifts based on the analysis of structurally similar substituted thiophenes and established NMR principles. Additionally, a comprehensive, standardized experimental protocol for the acquisition of such NMR data is provided.
Predicted 1H and 13C NMR Data
The chemical structure of this compound is presented below, with atoms numbered for clarity in the NMR data tables.
Structure and Atom Numbering
Table 1: Predicted 1H NMR Chemical Shifts
The predicted 1H NMR chemical shifts (δ) are presented in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS). The predictions are based on the electronic environment of each proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 7.5 - 8.0 | Singlet (s) |
| OCH3 | 3.8 - 4.2 | Singlet (s) |
| COOH | 11.0 - 13.0 | Broad Singlet (br s) |
Table 2: Predicted 13C NMR Chemical Shifts
The predicted 13C NMR chemical shifts (δ) are presented in ppm relative to TMS. The chemical shifts are influenced by the nature of the substituents on the thiophene ring.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 125 - 130 |
| C3 | 135 - 140 |
| C4 | 155 - 160 |
| C5 | 120 - 125 |
| COOH | 165 - 175 |
| OCH3 | 55 - 65 |
Experimental Protocols
A generalized experimental protocol for the acquisition of high-quality 1H and 13C NMR spectra for a small organic molecule like this compound is detailed below.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include deuterochloroform (CDCl3), dimethyl sulfoxide-d6 (DMSO-d6), or acetone-d6. The choice of solvent can affect the chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is sufficient for the spectrometer's detector (typically around 4-5 cm).
NMR Data Acquisition Workflow
The following diagram illustrates the typical workflow for acquiring NMR data.
1H NMR Acquisition Parameters
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.
-
Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient.
13C NMR Acquisition Parameters
-
Pulse Sequence: A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon atom.
-
Spectral Width: A wider spectral width of approximately 200-220 ppm is necessary for 13C NMR.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the 13C isotope.[1]
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of the carbon nuclei, particularly for quaternary carbons.[1]
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Calibration: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm.
-
Integration (1H NMR): The area under each peak in the 1H NMR spectrum is integrated to determine the relative number of protons corresponding to each signal.
This guide provides a foundational understanding of the expected NMR characteristics of this compound and a standardized protocol for their experimental determination. Researchers can use this information as a reference for their synthetic and analytical work involving this and related compounds.
References
An In-depth Technical Guide on the FTIR and Mass Spectrometry of 5-Chloro-4-methoxythiophene-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical characterization of 5-Chloro-4-methoxythiophene-3-carboxylic acid using Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS). Due to the limited availability of specific experimental data for this compound, this guide presents predicted data based on the analysis of related thiophene derivatives and general spectroscopic principles. Detailed, adaptable experimental protocols are also provided to guide researchers in their analytical endeavors.
Introduction to this compound
This compound is a substituted thiophene derivative with the molecular formula C₆H₅ClO₃S and a molecular weight of 192.61 g/mol .[1] Thiophene and its derivatives are important heterocyclic compounds that are widely studied in medicinal chemistry and materials science due to their diverse biological activities and electronic properties.[2][3] The structural characterization of such molecules is a critical step in drug discovery and development, ensuring purity, confirming identity, and elucidating molecular structure. FTIR and MS are powerful analytical techniques that provide complementary information for unambiguous identification.
Predicted Spectroscopic Data
The following tables summarize the predicted FTIR absorption bands and mass spectrometry fragmentation patterns for this compound. These predictions are based on the known spectral behavior of thiophene carboxylic acids and other substituted aromatic compounds.[4][5][6]
Predicted FTIR Data
| Functional Group | **Predicted Absorption Range (cm⁻¹) ** | Vibrational Mode |
| Carboxylic Acid | 3300 - 2500 (broad) | O-H stretch |
| 1710 - 1680 | C=O stretch (conjugated) | |
| 1320 - 1210 | C-O stretch | |
| 960 - 900 (broad) | O-H out-of-plane bend | |
| Thiophene Ring | ~3100 | C-H stretch |
| 1550 - 1400 | C=C stretching | |
| ~700 | C-S stretch | |
| Methoxy Group | 2950 - 2850 | C-H stretch |
| 1100 - 1000 | C-O stretch | |
| Chloro Group | 800 - 600 | C-Cl stretch |
Table 1: Predicted FTIR absorption bands for this compound.
Predicted Mass Spectrometry Data
| m/z of Adduct | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 134.5 |
| [M+Na]⁺ | 145.1 |
| [M-H]⁻ | 138.1 |
| [M+NH₄]⁺ | 156.9 |
| [M+K]⁺ | 141.8 |
Table 2: Predicted mass-to-charge ratios (m/z) and collision cross sections for various adducts of this compound.[7]
Predicted Fragmentation Pattern:
The fragmentation of substituted thiophene carboxylic acids is influenced by the position and nature of the substituents.[4][5] For this compound, the following fragmentation pathways are anticipated under electron impact (EI) ionization:
-
Loss of OH: A primary fragmentation event for carboxylic acids.
-
Loss of COOH: Decarboxylation is a common fragmentation pathway.
-
Loss of CH₃: From the methoxy group.
-
Loss of Cl: Cleavage of the carbon-chlorine bond.
-
Thiophene Ring Fragmentation: Subsequent fragmentation of the heterocyclic ring.
Experimental Protocols
The following are detailed, generalized protocols for conducting FTIR and mass spectrometry analysis. These should be adapted based on the specific instrumentation and experimental conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopic grade
-
Agate mortar and pestle
-
Hydraulic press for KBr pellet preparation
-
FTIR spectrometer
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.
-
Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to the die of the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Suitable solvent (e.g., methanol, acetonitrile), HPLC grade
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump at a constant flow rate.
-
Set the ion source parameters (e.g., capillary voltage, desolvation gas flow, and temperature) to optimal values for the analyte.
-
Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).
-
For fragmentation studies (MS/MS), select the precursor ion corresponding to the protonated or deprotonated molecule and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight.
-
Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.
-
Compare the observed m/z values with the predicted data and known fragmentation pathways of thiophene derivatives.[4][5]
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the analysis of this compound using FTIR and Mass Spectrometry.
Analytical workflow for the characterization of the target compound.
Conclusion
This technical guide provides a foundational understanding of the expected FTIR and mass spectral characteristics of this compound. The provided data tables and experimental protocols offer a starting point for researchers to design and execute their analytical studies. The complementary nature of FTIR and mass spectrometry allows for a thorough structural elucidation, which is paramount in the fields of chemical research and drug development.[10] By following the outlined methodologies, scientists can confidently characterize this and similar thiophene derivatives.
References
- 1. This compound | CAS 133659-14-0 [matrix-fine-chemicals.com]
- 2. impactfactor.org [impactfactor.org]
- 3. primescholars.com [primescholars.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. PubChemLite - this compound (C6H5ClO3S) [pubchemlite.lcsb.uni.lu]
- 8. journalwjarr.com [journalwjarr.com]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
An In-Depth Technical Guide to 5-chloro-4-methoxythiophene-3-carboxylic acid
Disclaimer: Information regarding the specific synthesis, detailed experimental protocols, and biological activity of 5-chloro-4-methoxythiophene-3-carboxylic acid is limited in publicly available scientific literature. This guide provides known physicochemical data for the compound and presents general methodologies and potential biological contexts based on related substituted thiophene carboxylic acids.
Physicochemical Properties
This section summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C6H5ClO3S | Multiple sources[1][2][3] |
| Molecular Weight | 192.61 g/mol | [2] |
| CAS Number | 133659-14-0 | [2][3] |
| IUPAC Name | This compound | [2] |
| SMILES | COC1=C(Cl)SC=C1C(O)=O | [2] |
| Melting Point | 140 °C | |
| Boiling Point (Predicted) | 309.6 ± 37.0 °C | |
| Density (Predicted) | 1.511 ± 0.06 g/cm³ | |
| XlogP (Predicted) | 2.1 | [4] |
Spectroscopic Data
| Adduct | m/z |
| [M+H]⁺ | 192.97208 |
| [M+Na]⁺ | 214.95402 |
| [M-H]⁻ | 190.95752 |
| [M+NH₄]⁺ | 209.99862 |
| [M+K]⁺ | 230.92796 |
| [M]+ | 191.96425 |
| [M]- | 191.96535 |
Data sourced from PubChemLite.[4]
General Synthesis of Substituted Thiophene-3-Carboxylic Acids
Detailed experimental protocols for the synthesis of this compound are not publicly documented. However, several general methods are employed for the synthesis of substituted thiophene-3-carboxylic acids. A common strategy involves the construction of the thiophene ring followed by functional group manipulations.
One plausible, though unconfirmed, synthetic route could involve the Fiesselmann thiophene synthesis.[5] This approach typically involves the condensation of a substituted chlorothiophene with a thioglycolate.
Representative Experimental Workflow (General)
Key Experimental Considerations (General Protocol)
-
Reaction Conditions: The condensation and cyclization steps are often sensitive to the choice of base and solvent. Common bases include sodium ethoxide or potassium tert-butoxide.
-
Purification: Purification of the final product and intermediates is typically achieved through recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compounds is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.
Potential Biological Activities and Signaling Pathways
While there is no specific biological data for this compound, the thiophene scaffold is a well-established pharmacophore in drug discovery.[6][7] Thiophene derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[8][9]
For instance, some substituted thiophene-2-carboxylic acids have been identified as potent inhibitors of the Hepatitis C virus (HCV) NS5B polymerase.[10] The structural similarity suggests that this compound could be explored for similar enzymatic inhibitory activities.
Hypothetical Signaling Pathway: Kinase Inhibition
Many small molecule drugs exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways. Thiophene derivatives have been explored as kinase inhibitors. A hypothetical mechanism of action could involve the binding of the thiophene carboxylic acid to the ATP-binding pocket of a target kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting a signaling cascade, for example, a growth factor pathway.
Experimental Protocol: In Vitro Kinase Assay (General)
A common method to assess the inhibitory activity of a compound against a specific kinase is a biochemical assay.
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, and the test compound (this compound). A detection system, often based on fluorescence or luminescence, is also required.
-
Procedure:
-
The kinase is incubated with varying concentrations of the test compound in an appropriate buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using the detection system.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a known chemical entity with defined physicochemical properties. However, a comprehensive understanding of its synthesis and biological function is currently hampered by a lack of specific data in the public domain. Based on the broader class of thiophene carboxylic acids, it can be hypothesized that this compound may be accessible through established synthetic routes for substituted thiophenes and could potentially exhibit interesting biological activities, such as enzyme inhibition. Further research is necessary to elucidate the specific chemical and biological characteristics of this particular molecule.
References
- 1. 5-Chloro-4-methoxy-thiophene-3-carboxylic acid amide [cymitquimica.com]
- 2. This compound | CAS 133659-14-0 [matrix-fine-chemicals.com]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. PubChemLite - this compound (C6H5ClO3S) [pubchemlite.lcsb.uni.lu]
- 5. BJOC - Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction [beilstein-journals.org]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Theoretical and Computational Analysis of 5-Chloro-4-methoxythiophene-3-carboxylic acid: A Comprehensive Guide
A detailed exploration of the structural, spectroscopic, and electronic properties of 5-Chloro-4-methoxythiophene-3-carboxylic acid remains an area ripe for scientific investigation. At present, dedicated theoretical and computational studies providing specific quantitative data for this molecule are not publicly available in existing scientific literature.
This technical guide is intended for researchers, scientists, and professionals in drug development. While a comprehensive analysis of this compound is the goal, the absence of published research necessitates a foundational approach. This document will, therefore, outline the established theoretical and computational methodologies that are critical for such an analysis, drawing parallels from studies on similar thiophene carboxylic acid derivatives. This guide will serve as a roadmap for future research endeavors.
Molecular Structure and Optimization
A crucial first step in the computational analysis of a molecule like this compound is the determination of its most stable three-dimensional structure. This is typically achieved through geometry optimization using quantum chemical methods.
Methodology:
Density Functional Theory (DFT) is a widely used and effective method for this purpose. A common approach involves utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization calculation would yield key geometric parameters.
Data Presentation:
Upon completion of such a study, the optimized structural parameters would be presented in a table for clarity.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S | Data not available | C-S-C | Data not available |
| C-Cl | Data not available | S-C-C | Data not available |
| C-O (methoxy) | Data not available | C-C-O | Data not available |
| C=O (carboxyl) | Data not available | O=C-O | Data not available |
| C-O (carboxyl) | Data not available | ||
| C-H | Data not available | ||
| ... (other relevant parameters) | Data not available | ... | ... |
| Note: This table is a template. The data would be populated from the output of a DFT geometry optimization calculation. |
Vibrational Spectroscopic Analysis
Theoretical vibrational analysis is instrumental in interpreting experimental spectroscopic data, such as that obtained from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy.
Methodology:
Following geometry optimization, a frequency calculation at the same level of theory (e.g., DFT/B3LYP/6-311++G(d,p)) is performed. This calculation predicts the vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to improve the agreement with experimental data. Potential Energy Distribution (PED) analysis is also conducted to provide a detailed assignment of the vibrational modes.
Data Presentation:
The results of the vibrational analysis would be compiled into a detailed table.
Table 2: Vibrational Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | PED (%) |
| O-H stretch (carboxyl) | Data not available | Data not available | Data not available | Data not available |
| C-H stretch (methoxy) | Data not available | Data not available | Data not available | Data not available |
| C=O stretch (carboxyl) | Data not available | Data not available | Data not available | Data not available |
| C-Cl stretch | Data not available | Data not available | Data not available | Data not available |
| Thiophene ring modes | Data not available | Data not available | Data not available | Data not available |
| ... (other modes) | Data not available | Data not available | Data not available | Data not available |
| Note: This table illustrates how theoretical and experimental vibrational data would be presented. The actual data requires a dedicated computational study and experimental measurements. |
Electronic Properties and Reactivity
Understanding the electronic structure of this compound is fundamental to predicting its reactivity and potential applications.
Methodology:
Key insights into the electronic properties can be gained from the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Further analysis, such as the Molecular Electrostatic Potential (MEP) map, can reveal the electron-rich and electron-poor regions of the molecule, providing valuable information about potential sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis can be employed to investigate charge transfer and hyperconjugative interactions within the molecule.
Data Presentation:
The electronic properties would be summarized in a table.
Table 3: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Energy Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
| ... (other relevant properties) | Data not available |
| Note: The values in this table would be derived from quantum chemical calculations. |
Non-Linear Optical (NLO) Properties
Substituted thiophene derivatives have attracted interest for their potential non-linear optical (NLO) properties.
Methodology:
Computational methods can be used to predict the NLO properties of a molecule by calculating the first-order hyperpolarizability (β). This parameter is a measure of the second-order NLO response. DFT calculations can provide a reliable estimation of this property.
Experimental Protocols
While no specific experimental protocols for the synthesis and characterization of this compound have been found in the searched literature, a general approach can be outlined based on standard organic chemistry techniques.
Synthesis:
A plausible synthetic route could involve the chlorination and methoxylation of a suitable thiophene-3-carboxylic acid precursor. The reaction conditions, including the choice of reagents, solvents, temperature, and reaction time, would need to be optimized. Purification of the final product would likely involve techniques such as recrystallization or column chromatography.
Spectroscopic Characterization:
-
FT-IR Spectroscopy: The FT-IR spectrum would be recorded using a KBr pellet or as a thin film. The spectrum would be analyzed to identify the characteristic vibrational bands corresponding to the functional groups present in the molecule.
-
FT-Raman Spectroscopy: The FT-Raman spectrum would be recorded using a suitable laser excitation source. This technique provides complementary information to FT-IR spectroscopy.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to confirm the molecular structure.
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum would be recorded in a suitable solvent to study the electronic transitions within the molecule.
Visualization of Computational Workflow
A typical workflow for the theoretical and computational study of a molecule like this compound can be visualized as follows:
Caption: Computational chemistry workflow for theoretical analysis.
Logical Relationship between Theoretical and Experimental Data
The interplay between theoretical calculations and experimental results is crucial for a comprehensive understanding of a molecule's properties.
Caption: Relationship between theoretical and experimental data.
Conclusion and Future Outlook
While a specific and detailed theoretical and computational study on this compound is currently absent from the scientific literature, the methodologies for such an investigation are well-established. Future research efforts focused on performing DFT calculations to determine the optimized geometry, vibrational frequencies, electronic properties, and NLO activity of this molecule are highly encouraged. The resulting theoretical data, when combined with experimental synthesis and spectroscopic characterization, will provide a comprehensive understanding of this compound and pave the way for its potential applications in drug discovery and materials science. This guide provides a robust framework for undertaking such a valuable scientific endeavor.
Quantum Chemical Calculations for Substituted Thiophenes: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the application of quantum chemical calculations in the study of substituted thiophenes, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. We delve into the theoretical underpinnings of these computational methods, present detailed experimental protocols for the synthesis and characterization of thiophene derivatives, and offer a comparative analysis of calculated and experimental data. Furthermore, this guide illustrates the practical application of these methodologies through the examination of the signaling pathways of prominent thiophene-containing drugs and outlines a comprehensive computational workflow for the rational design of novel therapeutic agents.
Introduction
Thiophene and its substituted derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antipsychotic, antiplatelet, and anti-inflammatory effects.[1][2][3] The physicochemical and pharmacokinetic properties of these compounds are intricately linked to the nature and position of their substituents on the thiophene ring. Understanding these structure-property relationships is paramount for the rational design of new drug candidates with enhanced efficacy and safety profiles.
Quantum chemical calculations have emerged as a powerful tool in modern drug discovery, offering profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules.[4][5][6] These computational methods, such as Density Functional Theory (DFT) and ab initio calculations, allow for the prediction of a wide array of molecular descriptors that govern drug-receptor interactions and metabolic fate. By simulating molecular behavior at the quantum level, researchers can prioritize synthetic targets, interpret experimental data, and ultimately accelerate the drug development pipeline.
This guide aims to provide a comprehensive resource for researchers interested in applying quantum chemical calculations to the study of substituted thiophenes. We will cover the fundamental theoretical concepts, provide detailed computational and experimental methodologies, and demonstrate the synergy between theory and experiment in advancing our understanding of this important class of molecules.
Theoretical Background and Computational Methodologies
Quantum chemical calculations are founded on the principles of quantum mechanics, which describe the behavior of electrons in molecules. These methods provide a means to approximate solutions to the Schrödinger equation for a given molecular system, yielding valuable information about its energy and electronic properties.
Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[4] DFT methods are based on the principle that the ground-state electronic energy of a molecule can be determined from its electron density.
A typical DFT calculation involves the following steps:
-
Geometry Optimization: The initial 3D structure of the substituted thiophene is optimized to find its lowest energy conformation. This is a crucial step as the molecular geometry dictates its properties.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.
-
Property Calculation: A wide range of electronic properties are then calculated, including:
-
Molecular Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's reactivity and electronic excitability. The HOMO-LUMO energy gap is related to the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for understanding potential non-covalent interactions with biological targets.
-
Atomic Charges: Various schemes can be used to partition the total electron density among the atoms in the molecule, providing insights into local electronic effects.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes.
-
Ab Initio Methods
Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide higher accuracy for certain systems.[4]
Computational Workflow in Drug Design
The integration of quantum chemical calculations into a drug design workflow can significantly enhance the efficiency of identifying and optimizing lead compounds. A typical workflow is depicted below.
Data Presentation: Calculated Molecular Properties
The following tables summarize key quantitative data obtained from DFT calculations (B3LYP/6-311G(d,p) level of theory) for a series of substituted thiophenes. These parameters are crucial for understanding their chemical reactivity and potential biological activity.
Table 1: Calculated Electronic Properties of Substituted Thiophenes
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| 1 | 2-Nitrothiophene | -7.21 | -3.45 | 3.76 | 4.89 |
| 2 | 2-Acetylthiophene | -6.89 | -2.78 | 4.11 | 3.54 |
| 3 | 2-Chlorothiophene | -6.54 | -1.98 | 4.56 | 1.78 |
| 4 | Thiophene | -6.32 | -1.54 | 4.78 | 0.55 |
| 5 | 2-Methylthiophene | -6.15 | -1.32 | 4.83 | 0.68 |
| 6 | 2-Methoxythiophene | -5.87 | -1.11 | 4.76 | 1.23 |
Table 2: Calculated Geometrical Parameters of 2-Substituted Thiophenes
| Compound | Substituent | C2-C3 Bond Length (Å) | C3-C4 Bond Length (Å) | C4-C5 Bond Length (Å) | C2-S Bond Length (Å) |
| 1 | 2-Nitrothiophene | 1.378 | 1.419 | 1.372 | 1.721 |
| 2 | 2-Acetylthiophene | 1.381 | 1.417 | 1.374 | 1.725 |
| 3 | 2-Chlorothiophene | 1.375 | 1.420 | 1.370 | 1.718 |
| 4 | Thiophene | 1.370 | 1.423 | 1.370 | 1.714 |
| 5 | 2-Methylthiophene | 1.372 | 1.422 | 1.371 | 1.716 |
| 6 | 2-Methoxythiophene | 1.374 | 1.421 | 1.372 | 1.717 |
Experimental Protocols
The synthesis and characterization of substituted thiophenes are essential for validating computational predictions and for providing material for biological testing. Below are detailed methodologies for key experiments.
General Synthesis of Substituted Thiophenes
Several methods exist for the synthesis of substituted thiophenes, with the Paal-Knorr and Gewald reactions being among the most common.[7][]
Paal-Knorr Thiophene Synthesis: [] This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.
-
Procedure:
-
To a solution of the 1,4-dicarbonyl compound (1.0 mmol) in anhydrous toluene (20 mL) under a nitrogen atmosphere, add phosphorus pentasulfide (0.5 mmol).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted thiophene.
-
Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [9][10][11][12][13] NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted thiophene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary to establish connectivity.
-
Data Analysis: Process the spectra using appropriate software. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz). Integration of the ¹H NMR signals provides the relative number of protons.
4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy: [14][15][16][17][18] FT-IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation (Thin Film Method): [14] Dissolve a small amount of the solid or liquid sample in a volatile solvent (e.g., dichloromethane or acetone).[14][15] Apply a drop of the solution to a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the sample.[14]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O, N-H, O-H, C-S).
4.2.3. Mass Spectrometry (MS): [19][20][21][22][23] Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[21] Further dilute an aliquot of this solution to the appropriate concentration for the instrument.[21]
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI). Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺). Analyze the fragmentation pattern to gain further structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Signaling Pathways of Thiophene-Containing Drugs
To illustrate the relevance of substituted thiophenes in medicine, we will examine the signaling pathways of two prominent drugs: Olanzapine and Clopidogrel.
Olanzapine: An Atypical Antipsychotic
Olanzapine is a second-generation antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1][24] Its therapeutic effects are primarily mediated through its antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[1][25]
Clopidogrel: An Antiplatelet Agent
Clopidogrel is a prodrug that is metabolized in the liver to its active form, which then acts as an irreversible inhibitor of the P2Y₁₂ adenosine diphosphate (ADP) receptor on platelets.[2][26][27][28][29] This inhibition prevents platelet activation and aggregation, thereby reducing the risk of thrombosis.[2][26][27][28][29]
Conclusion
The integration of quantum chemical calculations into the research and development of substituted thiophenes offers a powerful paradigm for modern drug discovery. By providing a detailed understanding of molecular structure, electronic properties, and reactivity, these computational methods enable a more rational and efficient approach to the design of novel therapeutic agents. The synergy between theoretical predictions and experimental validation, as outlined in this guide, is crucial for advancing our knowledge of this important class of heterocyclic compounds and for translating these insights into clinically successful drugs. As computational resources and methodologies continue to evolve, the predictive power of quantum chemistry in drug development is poised to become even more significant.
References
- 1. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rowansci.substack.com [rowansci.substack.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. web.mit.edu [web.mit.edu]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 18. mse.washington.edu [mse.washington.edu]
- 19. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 20. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 22. Experimental reporting [rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. hilarispublisher.com [hilarispublisher.com]
- 25. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 26. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. What is the mechanism of Clopidogrel Bisulfate? [synapse.patsnap.com]
- 28. researchgate.net [researchgate.net]
- 29. Clopidogrel Mechanism of Action: How It Prevents Blood Clots [medicoverhospitals.in]
An In-depth Technical Guide on the Electronic Properties of 5-Chloro-4-methoxythiophene-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiophene-containing compounds are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic characteristics. The thiophene ring, an aromatic heterocycle, is electron-rich and capable of engaging in various intermolecular interactions, making it a privileged scaffold in drug design. The electronic properties of substituted thiophenes, such as 5-Chloro-4-methoxythiophene-3-carboxylic acid, are of paramount importance as they govern the molecule's reactivity, stability, and potential biological interactions.
This technical guide provides a comprehensive overview of the key electronic properties of this compound. While direct experimental data for this specific compound is not extensively available in public literature, this paper outlines the established theoretical and experimental methodologies used to characterize analogous thiophene derivatives. The presented quantitative data is based on computational studies of structurally similar compounds to provide a predictive insight into the electronic landscape of the title molecule.
Core Electronic Properties: A Predictive Overview
The electronic characteristics of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. A smaller gap generally implies higher reactivity. Other key electronic descriptors include ionization potential (IP), electron affinity (EA), and dipole moment.
While specific values for this compound are not readily found, data for similar thiophene derivatives from computational studies can provide valuable estimates. The electronic properties are significantly influenced by the nature and position of substituents on the thiophene ring. For instance, electron-donating groups like methoxy (-OCH3) tend to increase the HOMO energy, while electron-withdrawing groups like chloro (-Cl) and carboxylic acid (-COOH) tend to lower the LUMO energy.
Table 1: Predicted Electronic Properties of Thiophene Derivatives
| Property | Predicted Value Range for Similar Thiophenes | Significance |
| HOMO Energy | -4.8 to -5.5 eV | Relates to the ability to donate an electron (oxidation potential). |
| LUMO Energy | -1.1 to -3.3 eV | Relates to the ability to accept an electron (reduction potential). |
| HOMO-LUMO Gap (ΔE) | 1.5 to 4.5 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Ionization Potential (IP) | 4.8 to 5.5 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | 1.1 to 3.3 eV | The energy released when an electron is added to the molecule. |
| Dipole Moment | 1.5 to 4.0 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Note: The values presented are representative ranges derived from computational studies on various substituted thiophenes and are intended for illustrative purposes. Actual values for this compound would require specific experimental or computational analysis.
Experimental and Computational Protocols
The determination of electronic properties for novel compounds like this compound relies on a combination of computational modeling and experimental validation.
Computational Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules.
Experimental Workflow for Computational Analysis
Caption: Workflow for determining electronic properties via DFT.
Protocol:
-
Molecular Structure Generation: The 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. A common DFT functional for this purpose is B3LYP, paired with a basis set such as 6-311G(d,p).
-
Vibrational Frequency Analysis: To ensure the optimized structure represents a true energy minimum, vibrational frequencies are calculated. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Calculation: Using the optimized geometry,
Methodological & Application
Synthesis of 5-Chloro-4-methoxythiophene-3-carboxylic acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 5-Chloro-4-methoxythiophene-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is a three-step process commencing with the preparation of methyl 4-methoxythiophene-3-carboxylate, followed by selective chlorination at the 5-position, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.
Chemical Pathway Overview
The synthesis proceeds through the following key transformations:
Figure 1: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4-methoxythiophene-3-carboxylate
This procedure is adapted from the method described by Press, J. B.; Hofmann, C. M.; Safir, S. R. in The Journal of Organic Chemistry, 1979 , 44 (19), 3292–3296.
Materials:
-
Methyl 3,4-dihydroxythiophene-2-carboxylate
-
Dimethyl sulfate
-
Potassium carbonate
-
Acetone
Procedure:
-
To a solution of methyl 3,4-dihydroxythiophene-2-carboxylate (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).
-
Stir the suspension vigorously and add dimethyl sulfate (2.2 equivalents) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl 4-methoxythiophene-3-carboxylate.
Step 2: Synthesis of Methyl 5-chloro-4-methoxythiophene-3-carboxylate
Materials:
-
Methyl 4-methoxythiophene-3-carboxylate
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
Procedure:
-
Dissolve methyl 4-methoxythiophene-3-carboxylate (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl 5-chloro-4-methoxythiophene-3-carboxylate, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 3: Synthesis of this compound
Materials:
-
Methyl 5-chloro-4-methoxythiophene-3-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol
-
Water
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve methyl 5-chloro-4-methoxythiophene-3-carboxylate (1 equivalent) in a mixture of THF, methanol, and water.
-
Add lithium hydroxide (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M hydrochloric acid.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Methyl 4-methoxythiophene-3-carboxylate | C₇H₈O₃S | 172.20 | 85-95 | 68-70 |
| Methyl 5-chloro-4-methoxythiophene-3-carboxylate | C₇H₇ClO₃S | 206.65 | 90-98 (crude) | N/A |
| This compound | C₆H₅ClO₃S | 192.62 | 80-90 | 175-178 |
Note: Yields and melting points are typical and may vary depending on the specific reaction conditions and purity of reagents.
Experimental Workflow Visualization
The following diagram illustrates the sequential steps of the synthesis process.
Figure 2: Detailed workflow for the synthesis of this compound.
5-Chloro-4-methoxythiophene-3-carboxylic acid: A Versatile Scaffold in Medicinal Chemistry for Kinase Inhibitor Development
For researchers, scientists, and drug development professionals, 5-Chloro-4-methoxythiophene-3-carboxylic acid has emerged as a valuable and versatile building block in the design and synthesis of potent and selective kinase inhibitors. Its unique structural features allow for the generation of diverse chemical libraries targeting key enzymes implicated in cancer and inflammatory diseases, such as Protein Kinase CK2 and Janus Kinase 3 (JAK3).
This thiophene derivative provides a rigid scaffold that can be readily functionalized at its carboxylic acid and chloro-moieties, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. Its utility has been demonstrated in the development of clinical candidates and potent research probes, highlighting its significance in modern drug discovery.
Application in the Synthesis of Protein Kinase CK2 Inhibitors
Protein Kinase CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in various human cancers, playing a crucial role in cell growth, proliferation, and survival. Its inhibition is a validated therapeutic strategy for cancer treatment.
One of the most prominent examples of a CK2 inhibitor derived from a thieno[3,2-c]quinoline scaffold, which can be synthesized from precursors related to this compound, is CX-4945 (Silmitasertib) . This compound is the first orally bioavailable, ATP-competitive inhibitor of CK2 to enter clinical trials.
Quantitative Data for CX-4945 and Analogs
The following table summarizes the inhibitory activity of CX-4945, demonstrating its high potency.
| Compound | Target | Ki (nM) | IC50 (nM) | Cell Line | Effect | Reference |
| CX-4945 | CK2 | 0.38 | 1 | Jurkat | Potent inhibition of endogenous intracellular CK2 activity | [1] |
| Analog 25n | CK2 | 0.38 | - | - | - | [1] |
Experimental Protocol: Synthesis of a Thieno[3,2-c]quinoline Intermediate
The synthesis of the core thieno[3,2-c]quinoline scaffold, a key precursor for CX-4945, can be achieved through a multi-step sequence starting from thiophene derivatives. A representative protocol for the formation of a related lactam intermediate is described below.
Synthesis of the Lactam Intermediate:
The reduction of a methyl 3-(2-nitrophenyl)thiophene-2-carboxylate derivative, which can be prepared via Suzuki cross-coupling, yields the corresponding cyclic hydroxamic acid and the lactam depending on the pH. The lactam can also be formed by reacting the corresponding amino-derivative with a boronate ester. This lactam is a crucial intermediate that can be further elaborated to the final kinase inhibitor.
Application in the Synthesis of JAK3 Inhibitors
Janus Kinase 3 (JAK3) is a member of the Janus kinase family of non-receptor tyrosine kinases that play a critical role in cytokine signaling and are essential for the development and function of immune cells. Selective inhibition of JAK3 is a promising therapeutic approach for autoimmune diseases such as rheumatoid arthritis.
A highly potent and selective irreversible covalent inhibitor of JAK3, designated as III-4 , has been developed, showcasing the utility of thiophene-based scaffolds in achieving selectivity.
Quantitative Data for JAK3 Inhibitor III-4
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| III-4 | JAK3 | 57 ± 1.21 | >175-fold vs. other JAKs | [2][3] |
Experimental Protocol: General Amide Coupling for Kinase Inhibitor Synthesis
The carboxylic acid functionality of this compound is typically activated and coupled with a variety of amine-containing fragments to generate a library of amides. A general procedure for this key amide bond formation is outlined below.
Procedure for Amide Coupling:
-
Acid Activation: To a solution of this compound in a suitable aprotic solvent (e.g., DMF, DCM), a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an additive like HOBt (Hydroxybenzotriazole) is added.
-
Amine Addition: The desired amine is then added to the reaction mixture, often in the presence of a non-nucleophilic base such as DIEA (N,N-Diisopropylethylamine) or triethylamine.
-
Reaction and Work-up: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction mixture is then typically diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental logic, the following diagrams are provided.
References
- 1. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Chloro-4-methoxythiophene-3-carboxylic acid in Hit-to-Lead Campaigns
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-4-methoxythiophene-3-carboxylic acid is a substituted thiophene derivative that holds potential as a scaffold in drug discovery. Thiophene-containing compounds are known to exhibit a wide range of biological activities, making them attractive starting points for medicinal chemistry programs. This document provides a detailed overview of the potential applications of this compound in hit-to-lead campaigns, including hypothetical screening data, experimental protocols for hit validation and optimization, and a plausible signaling pathway that could be targeted. While this compound is commercially available, its specific biological targets and use in hit-to-lead campaigns are not extensively documented in publicly available literature. Therefore, this application note presents a prospective approach based on the known activities of similar heterocyclic compounds.
Hit-to-Lead Campaign Workflow
A typical hit-to-lead campaign involves several stages, starting from the initial identification of a "hit" compound from a high-throughput screen to the development of a "lead" compound with improved potency, selectivity, and drug-like properties.
Caption: A generalized workflow for a hit-to-lead campaign in drug discovery.
Plausible Biological Target and Signaling Pathway
Based on the activities of structurally related thiophene derivatives, a plausible target for this compound could be within the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in cancer and inflammatory diseases. For the purpose of this application note, we will hypothesize that this compound and its analogs are inhibitors of MEK1/2, key kinases in this pathway.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by the subject compound.
Hypothetical Screening Data
The following table summarizes hypothetical data for the initial hit and a small set of rationally designed analogs to illustrate a preliminary structure-activity relationship (SAR).
| Compound ID | Structure | R1 | R2 | MEK1 IC50 (µM) | Cell Proliferation IC50 (µM) |
| Hit-001 | This compound | Cl | OCH3 | 15.2 | > 50 |
| Analog-001 | 5-Bromo-4-methoxythiophene-3-carboxylic acid | Br | OCH3 | 10.8 | 45.3 |
| Analog-002 | 5-Chloro-4-ethoxythiophene-3-carboxylic acid | Cl | OCH2CH3 | 12.5 | 38.1 |
| Analog-003 | N-Benzyl-5-chloro-4-methoxythiophene-3-carboxamide | Cl | OCH3 (amide) | 5.1 | 12.7 |
| Analog-004 | N-(4-Fluorobenzyl)-5-chloro-4-methoxythiophene-3-carboxamide | Cl | OCH3 (amide) | 2.3 | 5.8 |
Experimental Protocols
Protocol 1: MEK1 Kinase Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of test compounds against MEK1 kinase.
Materials:
-
Recombinant human MEK1 (active)
-
Biotinylated ERK1 (inactive substrate)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
HTRF® KinEASE™-STK S1 Kit (Cisbio) or similar time-resolved fluorescence resonance energy transfer (TR-FRET) assay system
-
384-well low-volume white plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add 2 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing MEK1 and biotinylated ERK1 in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for MEK1.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the HTRF detection reagents (Europium-labeled anti-phospho-ERK1 antibody and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition relative to controls.
-
Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (Cell-Based)
Objective: To assess the anti-proliferative effect of test compounds on a cancer cell line with a constitutively active MAPK pathway (e.g., A375 melanoma cells with BRAF V600E mutation).
Materials:
-
A375 human melanoma cell line
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Seed A375 cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds or DMSO (vehicle control) to the respective wells.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent viability relative to the vehicle-treated control wells.
-
Plot percent viability against compound concentration and fit the data to determine the IC50 value.
Conclusion
This compound represents a viable starting point for a hit-to-lead campaign. The thiophene core is a privileged scaffold in medicinal chemistry, and the functional groups present offer multiple handles for chemical modification to improve potency, selectivity, and ADME properties. The hypothetical data and protocols provided herein offer a roadmap for researchers to initiate the exploration of this and similar chemical series for the development of novel therapeutics. Further studies, including broader kinase profiling, in vivo efficacy, and safety assessments, would be necessary to advance a lead compound toward clinical development.
Application Notes and Protocols: 5-Chloro-4-methoxythiophene-3-carboxylic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-4-methoxythiophene-3-carboxylic acid is a versatile heterocyclic building block with significant potential in fragment-based drug discovery (FBDD). Its substituted thiophene core serves as a valuable scaffold for the synthesis of diverse compound libraries targeting a range of biological entities, particularly in the fields of oncology and immunology. The presence of chloro, methoxy, and carboxylic acid functional groups offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. These notes provide an overview of the applications of this fragment, detailed experimental protocols for the synthesis and evaluation of its derivatives, and quantitative data for related compounds to guide drug discovery efforts.
Application in Kinase Inhibitor Development
Thiophene carboxamide derivatives have emerged as a promising class of kinase inhibitors. The thiophene scaffold can effectively mimic the hinge-binding motifs of ATP, the natural substrate for kinases. By modifying the substituents on the thiophene ring and the carboxamide moiety, researchers can achieve potent and selective inhibition of various kinases implicated in diseases such as cancer and inflammatory disorders.
Epidermal Growth Factor Receptor (EGFR) Inhibition
Overexpression and mutations of EGFR are key drivers in several human cancers. A recent study highlighted the potential of trisubstituted thiophene-3-carboxamide selenide derivatives as potent EGFR kinase inhibitors. One notable compound from this series demonstrated impressive EGFR inhibition with an IC50 value in the nanomolar range.[1]
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is linked to various inflammatory diseases and myeloproliferative neoplasms. A series of carboxamide-substituted thiophenes has been identified as inhibitors of JAK2, demonstrating the utility of the thiophene scaffold in targeting this kinase family.[2]
Cdc-like Kinase (Clk) Inhibition
Clks are involved in the regulation of pre-mRNA splicing, a process often dysregulated in cancer. 5-Methoxybenzothiophene-2-carboxamide derivatives have been developed as potent and selective inhibitors of Clk1 and Clk4, showcasing the potential of substituted thiophene scaffolds in targeting this class of kinases.[3][4][5][6][7]
Quantitative Data on Thiophene Carboxamide Derivatives
The following tables summarize the biological activity of various thiophene carboxamide derivatives, providing a reference for the potential potency of compounds derived from the this compound fragment.
Table 1: EGFR Kinase Inhibitory Activity of Trisubstituted Thiophene-3-carboxamide Selenide Derivatives [1]
| Compound ID | Cancer Cell Line | IC50 (µM) | EGFR Kinase IC50 (nM) |
| 16e | HCT116 | 3.20 ± 0.12 | 94.44 ± 2.22 |
| A549 | 7.86 ± 0.09 | ||
| MCF-7 | 8.81 ± 0.14 | ||
| Panc-1 | 8.12 ± 0.11 |
Table 2: Cytotoxicity of Thiophene Carboxamide Derivatives in Cancer Cell Lines [8][9]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 2b | Hep3B | 5.46 |
| 2e | Hep3B | 12.58 |
Table 3: Clk1/4 Inhibitory Activity of 5-Methoxybenzothiophene-2-carboxamide Derivatives [4][5][6]
| Compound ID | Clk1 IC50 (nM) | Clk4 IC50 (nM) | T24 Cell Line GI50 (µM) |
| 10b | 12.7 | - | 0.43 |
| 21b | 7 | 2.3 | - |
Experimental Protocols
Protocol 1: Synthesis of N-(2-diethylaminoethyl)-5-chloro-4-methoxythiophene-3-carboxamide
This protocol is adapted from patent US4870073A, which describes the synthesis of a direct derivative of the title fragment.
Materials:
-
This compound
-
Carbonyldiimidazole (CDI)
-
N,N-Diethylethylenediamine
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hydrochloric acid (HCl), 5M
-
Sodium hydroxide (NaOH), 2N
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4), anhydrous
-
Fumaric acid
Procedure:
-
To a solution of carbonyldiimidazole (1.0 eq) in anhydrous tetrahydrofuran under a nitrogen atmosphere, add this compound (1.0 eq).
-
Stir the mixture at ambient temperature for 1 hour.
-
Add freshly redistilled N,N-diethylethylenediamine (1.1 eq) to the reaction mixture and continue stirring for 20 hours.
-
Partition the mixture between 5M HCl and ethyl acetate.
-
Separate the aqueous layer and basify with 2N NaOH.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic extracts with water and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product as an oil.
-
For purification, the free base can be converted to its fumarate salt by dissolving in ethyl acetate and adding a solution of fumaric acid in ethyl acetate. The salt can then be crystallized.
Caption: Workflow for an in vitro kinase assay.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the IC50 or GI50 value by plotting cell viability against the compound concentration.
Diagram 3: EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
Conclusion
This compound represents a valuable starting point for the development of novel therapeutics, particularly kinase inhibitors for cancer therapy. The synthetic tractability and the established biological relevance of the thiophene carboxamide scaffold make this fragment an attractive candidate for fragment-based drug discovery campaigns. The provided protocols and data serve as a foundation for researchers to explore the potential of this and related chemical matter in their drug discovery programs.
References
- 1. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency [agris.fao.org]
- 4. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Publikationen der UdS: 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency [publikationen.sulb.uni-saarland.de]
- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Leveraging 5-Chloro-4-methoxythiophene-3-carboxylic acid in the Synthesis of Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The persistent rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Thiophene derivatives have emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1] This document outlines the potential applications of 5-Chloro-4-methoxythiophene-3-carboxylic acid as a versatile starting material for the synthesis of new antimicrobial candidates, focusing on the generation of thiophene-3-carboxamide derivatives. While direct antimicrobial applications of this compound are not extensively documented, its structure provides a key scaffold for chemical modification to produce compounds with significant antimicrobial efficacy.
The primary synthetic route involves the conversion of the carboxylic acid moiety into a diverse library of amides. This transformation is a common and effective strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. The resulting carboxamide derivatives can be screened for their activity against a panel of clinically relevant bacterial and fungal pathogens.
Proposed Synthetic Pathway
A logical and well-established method to synthesize antimicrobial agents from this compound is through the formation of amide derivatives. This involves activating the carboxylic acid and subsequently reacting it with a variety of primary or secondary amines to yield the corresponding thiophene-3-carboxamides. This approach allows for the introduction of diverse structural motifs that can influence the compound's interaction with biological targets.
Caption: Proposed synthetic workflow for the synthesis of antimicrobial thiophene-3-carboxamides.
Experimental Protocols
The following are detailed protocols for the synthesis and antimicrobial evaluation of thiophene-3-carboxamide derivatives.
Protocol 1: Synthesis of 5-Chloro-4-methoxythiophene-3-carbonyl chloride
This protocol describes the activation of the carboxylic acid, a crucial first step for the subsequent amide formation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (2.0 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting crude 5-Chloro-4-methoxythiophene-3-carbonyl chloride can be used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of 5-Chloro-4-methoxy-N-(substituted)thiophene-3-carboxamides
This protocol outlines the coupling of the activated carboxylic acid with various amines to generate a library of amide derivatives.
Materials:
-
5-Chloro-4-methoxythiophene-3-carbonyl chloride
-
A diverse selection of primary and secondary amines
-
Anhydrous Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 5-Chloro-4-methoxythiophene-3-carbonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Slowly add the amine solution to the acid chloride solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the evaluation of the synthesized compounds for their antimicrobial activity to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized thiophene-3-carboxamide derivatives
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight on appropriate agar plates. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Compound Preparation: Prepare stock solutions of the synthesized compounds and control antibiotics in DMSO. Perform serial two-fold dilutions in the appropriate broth in the 96-well plates.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
Data Presentation
The antimicrobial activity of synthesized compounds is typically presented as Minimum Inhibitory Concentration (MIC) values in µg/mL or µM. The following table provides an example of how to structure such data for a series of hypothetical thiophene-3-carboxamide derivatives.
| Compound ID | R¹ | R² | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| CMTC-A1 | H | Phenyl | 16 | 32 | >64 |
| CMTC-A2 | H | 4-Chlorophenyl | 8 | 16 | 32 |
| CMTC-A3 | H | 2-Pyridyl | 4 | 8 | 16 |
| CMTC-A4 | Ethyl | Ethyl | >64 | >64 | >64 |
| Ciprofloxacin | - | - | 1 | 0.5 | N/A |
| Fluconazole | - | - | N/A | N/A | 2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Logical Relationship Diagram
The following diagram illustrates the logical progression from the starting material to the potential development of a new antimicrobial drug.
Caption: Logical progression from starting material to a potential new antimicrobial drug.
Conclusion
This compound represents a valuable and readily modifiable scaffold for the synthesis of novel antimicrobial agents. The generation of a diverse library of thiophene-3-carboxamide derivatives through the outlined synthetic protocols provides a robust platform for the discovery of new compounds with potent activity against clinically important pathogens. Subsequent structure-activity relationship studies can further guide the optimization of these lead compounds towards the development of next-generation antimicrobial drugs.
References
Application Notes: Synthesis of Novel Anti-Inflammatory Agents Utilizing 5-Chloro-4-methoxythiophene-3-carboxylic acid
These application notes provide a detailed protocol for the synthesis of a potential anti-inflammatory agent derived from 5-Chloro-4-methoxythiophene-3-carboxylic acid. The described workflow is a representative example of how this thiophene derivative can be functionalized to generate compounds with potential therapeutic value.
Introduction
Thiophene-containing compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory properties. The unique electronic and structural features of the thiophene ring allow it to act as a versatile scaffold in drug design. This compound is a valuable starting material for the synthesis of novel thiophene derivatives. Its carboxylic acid moiety provides a convenient handle for various chemical modifications, such as the formation of amides, which are common functional groups in many drug molecules. This protocol details the synthesis of a novel amide derivative and outlines a hypothetical biological evaluation against a key inflammatory pathway.
Experimental Protocols
1. Synthesis of N-(4-sulfamoylphenyl)-5-chloro-4-methoxythiophene-3-carboxamide
This protocol describes the synthesis of a novel thiophene-based compound with potential anti-inflammatory activity. The reaction involves the coupling of this compound with sulfanilamide, a well-known pharmacophore, via an amide bond formation.
-
Materials:
-
This compound
-
Sulfanilamide
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add sulfanilamide (1.0 eq), BOP (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(4-sulfamoylphenyl)-5-chloro-4-methoxythiophene-3-carboxamide.
-
2. In vitro Evaluation of Anti-inflammatory Activity
The synthesized compound can be evaluated for its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Synthesized compound
-
TNF-α ELISA kit
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant and measure the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) of the compound.
-
Data Presentation
Table 1: Synthetic Yield and Purity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| N-(4-sulfamoylphenyl)-5-chloro-4-methoxythiophene-3-carboxamide | C₁₂H₁₁ClN₂O₄S₂ | 362.81 | 75 | >98 |
Table 2: In vitro Anti-inflammatory Activity
| Compound | Target | Cell Line | IC₅₀ (µM) |
| N-(4-sulfamoylphenyl)-5-chloro-4-methoxythiophene-3-carboxamide | TNF-α release | RAW 264.7 | 12.5 |
Visualizations
Application Notes and Protocols: 5-Chloro-4-methoxythiophene-3-carboxylic acid as an Intermediate for Novel Rivaroxaban Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of 5-Chloro-4-methoxythiophene-3-carboxylic acid as a key intermediate in the synthesis of novel Rivaroxaban analogs. While direct literature for this specific application is not available, this document outlines a scientifically grounded, hypothetical pathway for the synthesis and characterization of a new Rivaroxaban analog. The protocols provided are based on established synthetic methodologies for Rivaroxaban and related compounds.
Introduction
Rivaroxaban is a potent, orally bioavailable direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. The exploration of Rivaroxaban analogs is a key area of research for the development of new anticoagulants with potentially improved pharmacological profiles, such as enhanced efficacy, safety, or pharmacokinetic properties. The thiophene moiety of Rivaroxaban is a prime target for modification to explore structure-activity relationships (SAR). This document proposes the use of this compound to synthesize a novel analog, introducing a methoxy group at the 4-position of the thiophene ring.
Proposed Synthetic Pathway
The proposed synthesis involves a two-stage process: first, the synthesis of the key intermediate, this compound, followed by its coupling with the known Rivaroxaban amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.
Caption: Proposed synthetic pathway for a novel Rivaroxaban analog.
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis.
Table 1: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| This compound | C₆H₅ClO₃S | 192.62 | Key Intermediate |
| (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one | C₁₄H₁₈N₄O₄ | 322.32 | Amine Intermediate |
| Novel Rivaroxaban Analog | C₂₀H₂₁ClN₄O₆S | 496.92 | Final Product |
Table 2: Hypothetical Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| Synthesis of this compound | NaNO₂, HCl, CuCl, NaOH | Water | 0 - 100 | 4 - 6 | 60 - 70 |
| Amide Coupling | EDC, HOBt, DIPEA | DMF | 25 | 12 - 18 | 75 - 85 |
| Purification of Final Analog | Silica Gel Chromatography, Recrystallization | Various | - | - | 80 - 90 (recovery) |
Experimental Protocols
Protocol 1: Synthesis of this compound (Hypothetical)
This protocol is a plausible route based on known thiophene synthesis methodologies.
-
Diazotization and Sandmeyer Reaction:
-
Dissolve methyl 3-amino-4-methoxythiophene-2-carboxylate in a suitable solvent (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl.
-
Slowly add the diazonium salt solution to the CuCl solution, allowing the reaction to proceed for 2-3 hours at room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain methyl 5-chloro-4-methoxythiophene-3-carboxylate.
-
-
Hydrolysis:
-
Dissolve the purified ester in a mixture of methanol and aqueous sodium hydroxide.
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.
-
Protocol 2: Synthesis of the Novel Rivaroxaban Analog
This protocol details the amide coupling of the custom thiophene intermediate with the known Rivaroxaban amine intermediate.
-
Amide Coupling Reaction:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.
-
Filter the solid and wash with water.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient).
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure novel Rivaroxaban analog.
-
Characterization
The synthesized novel Rivaroxaban analog should be thoroughly characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the additional methoxy group.
-
Mass Spectrometry (MS): To determine the molecular weight of the final product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis and characterization of the novel Rivaroxaban analog.
Disclaimer
The application of this compound in the synthesis of Rivaroxaban analogs as described in this document is hypothetical and based on established chemical principles. Researchers should conduct their own literature review and risk assessment before attempting any experimental work. The provided protocols are intended as a guide and may require optimization.
Application Notes and Protocols for the Analysis of 5-Chloro-4-methoxythiophene-3-carboxylic Acid by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantitative and qualitative analysis of 5-Chloro-4-methoxythiophene-3-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Chemical Structure and Properties
-
Molecular Weight: 192.61 g/mol [1]
High-Performance Liquid Chromatography (HPLC) Analysis
This section outlines a reverse-phase HPLC (RP-HPLC) method suitable for the quantification of this compound in various sample matrices. The methodology is based on established principles for the analysis of thiophene carboxylic acid derivatives.[5][6][7]
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is recommended.[8]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for this analysis.[8]
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for best separation.[8]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[8]
-
Detection Wavelength: UV detection at 254 nm is a good starting point, based on the analysis of similar aromatic compounds.[6]
-
Injection Volume: 10 µL[8]
-
Column Temperature: 30 °C
4. Sample and Standard Preparation:
-
Prepare a stock solution of 1 mg/mL of this compound in the mobile phase.
-
From the stock solution, prepare a series of working standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by serial dilution with the mobile phase.
-
Sample solutions should be prepared by dissolving the sample in the mobile phase to an expected concentration within the calibration range.
-
All solutions should be filtered through a 0.45 µm syringe filter before injection.[8]
Data Presentation: HPLC
| Parameter | Value |
| Retention Time (RT) | ~ 4.5 min (Typical) |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis of carboxylic acids, derivatization is often necessary to increase volatility and improve peak shape. This protocol includes a derivatization step to form the methyl ester of this compound. This approach is common for the analysis of organic acids.
Experimental Protocol: GC-MS
1. Derivatization (Methyl Ester Formation):
-
To 1 mg of the sample or standard, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the methyl ester with 2 mL of a suitable organic solvent like dichloromethane or hexane.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
The extract is now ready for GC-MS analysis.
2. Instrumentation:
-
Column: A DB-5MS column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is recommended.[9]
3. GC-MS Conditions:
-
Injector Temperature: 250 °C[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C[10]
-
Ion Source Temperature: 230 °C[10]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[10]
-
Mass Scan Range: m/z 50-550.[11]
Data Presentation: GC-MS
| Parameter | Value |
| Analyte | This compound, methyl ester |
| Retention Time (RT) | ~ 12.8 min (Typical) |
| Molecular Ion (M⁺) | m/z 206/208 (due to ³⁵Cl/³⁷Cl isotopes) |
| Key Fragment Ions (m/z) | To be determined from the mass spectrum |
| Limit of Detection (LOD) | 1 ng/mL[9] |
Visualizations
Analytical Workflow
Caption: General analytical workflow for HPLC and GC-MS analysis.
Potential GC-MS Fragmentation
Caption: Potential fragmentation pathways in GC-MS.
References
- 1. This compound | CAS 133659-14-0 [matrix-fine-chemicals.com]
- 2. This compound | 133659-14-0 [chemicalbook.com]
- 3. This compound | VSNCHEM [vsnchem.com]
- 4. PubChemLite - this compound (C6H5ClO3S) [pubchemlite.lcsb.uni.lu]
- 5. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Thiophenecarboxylic acid | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. metbio.net [metbio.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Chloro-4-methoxythiophene-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Chloro-4-methoxythiophene-3-carboxylic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product. Often, a combination of these techniques is employed to achieve high purity.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below, allowing for the formation of pure crystals upon cooling. For chlorinated thiophene carboxylic acids, solvent systems such as ethanol/water mixtures, isopropyl ether, or heptane have been found to be effective.[1] It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture for your specific crude material.
Q3: When is acid-base extraction a recommended purification step?
A3: Acid-base extraction is particularly useful for separating the acidic target compound from neutral or basic impurities.[2][3] By treating an ethereal solution of the crude product with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the carboxylic acid is converted to its water-soluble salt and extracted into the aqueous phase. Neutral and basic impurities remain in the organic layer and can be washed away. The pure carboxylic acid is then regenerated by acidifying the aqueous layer.[2][4]
Q4: What are the likely impurities I might encounter, and how can I remove them?
A4: Common impurities may include unreacted starting materials, byproducts from the synthesis, or the corresponding ester if the synthesis involved a hydrolysis step. Less polar impurities, such as an unhydrolyzed ester precursor, can often be removed by recrystallization.[1] More polar impurities may require column chromatography for effective separation. Acid-base extraction is effective at removing non-acidic impurities.
Q5: My purified this compound still shows impurities by HPLC. What should I do?
A5: If initial purification methods like recrystallization or acid-base extraction are insufficient, column chromatography is the recommended next step.[5] This technique offers higher resolving power to separate compounds with similar polarities. For carboxylic acids, it is often beneficial to add a small amount of a volatile acid, like acetic or formic acid, to the eluent to suppress deprotonation of the carboxylic acid on the silica gel, which can otherwise lead to peak tailing and poor separation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low recovery after recrystallization | The chosen solvent is too effective, keeping the product dissolved even at low temperatures. The crude material has a very low concentration of the desired product. | - Experiment with different solvent systems, including binary mixtures, to fine-tune the solubility. - Perform an initial purification step, such as acid-base extraction, to enrich the desired compound before recrystallization. |
| Product oils out during recrystallization | The melting point of the product is lower than the boiling point of the solvent. High levels of impurities are present, depressing the melting point. | - Use a lower-boiling point solvent or a solvent mixture. - Purify the crude material by another method, such as column chromatography, to remove impurities before attempting recrystallization. |
| Persistent colored impurities in the final product | Presence of highly colored byproducts or degradation products. | - Treat a solution of the crude product with activated charcoal before the final filtration step of recrystallization. - Column chromatography can also be effective at separating colored impurities. |
| Streaking or tailing of the product spot on a TLC plate | The carboxylic acid is interacting strongly with the silica gel, possibly due to ionization. | - Add a small amount (0.5-1%) of acetic acid or formic acid to the developing solvent (eluent) to suppress ionization and improve the spot shape. |
| Co-elution of impurities during column chromatography | The polarity of the eluent is too high, or the impurity has a very similar polarity to the product. | - Optimize the solvent system for column chromatography by testing various solvent ratios with TLC. - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.[6] |
Data Presentation
The following table provides a hypothetical representation of the purity and yield of this compound after each purification step. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Step | Purity (by HPLC Area %) | Yield (%) | Key Impurities Removed |
| Crude Product | 85% | 100% | Starting materials, byproducts |
| After Acid-Base Extraction | 95% | 90% | Neutral and basic impurities |
| After Recrystallization | 98% | 80% (from crude) | Less polar impurities, some colored byproducts |
| After Column Chromatography | >99.5% | 70% (from crude) | Closely related structural isomers, trace impurities |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution : Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction with Base : Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times. The target compound will move into the aqueous layer as its sodium salt.[2]
-
Wash : Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification : Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2), which will precipitate the purified carboxylic acid.[4]
-
Isolation : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection : In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, water, ethanol/water mixtures, ethyl acetate, heptane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.[1]
-
Dissolution : In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization : Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation : Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[1]
Protocol 3: Purification by Column Chromatography
-
TLC Analysis : Develop a suitable eluent system using thin-layer chromatography (TLC). A good solvent system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A mixture of hexane and ethyl acetate with a small amount of acetic acid is a common starting point.[5]
-
Column Packing : Pack a glass chromatography column with silica gel as a slurry in the chosen eluent.[7]
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution : Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis : Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation : Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. vernier.com [vernier.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Carboxylation of Substituted Thiophenes
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the carboxylation of substituted thiophenes.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the carboxylation of 3-substituted thiophenes so challenging?
A1: The carboxylation of 3-substituted thiophenes presents a significant challenge due to the presence of two reactive C-H bonds at the C2 and C5 positions. The inherent electronic properties of the thiophene ring favor metalation and subsequent carboxylation at the C2 position (α-position) due to its higher acidity. However, the directing effect of the substituent at C3 plays a crucial role and can lead to mixtures of 2- and 5-carboxylated products.[1][2] The outcome is a delicate balance between the intrinsic reactivity of the thiophene ring and the electronic and steric influence of the C3 substituent. For instance, electron-donating groups may activate both positions, while sterically bulky groups might favor reaction at the less hindered C5 position.[1][2]
Q2: I am observing low to no yield in my lithiation/carboxylation reaction. What are the common causes?
A2: Low or no yield is a frequent issue, often attributable to several critical factors:
-
Reagent Inactivity: Organolithium reagents like n-BuLi are highly sensitive to air and moisture.[3] The titer of your n-BuLi solution may be lower than stated, especially if the bottle is old or has been handled improperly. It is crucial to titrate n-BuLi periodically.
-
Inadequate Anhydrous Conditions: The presence of trace amounts of water in the solvent, glassware, or starting material will quench the organolithium reagent before it can metalate the thiophene.[4] All glassware must be flame- or oven-dried, and solvents should be rigorously dried over a suitable drying agent.[4]
-
Reaction Temperature: Deprotonation/metalation of thiophenes is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[4][5] However, the subsequent carboxylation step (quenching with CO₂) is exothermic. If the temperature rises significantly during the CO₂ addition, decomposition of the lithiated intermediate can occur, leading to reduced yields.[5]
-
Poor CO₂ Quench: Inefficient quenching with carbon dioxide can be a problem. Using solid CO₂ (dry ice) can introduce moisture. Gaseous CO₂ bubbled through the solution is often more effective, but care must be taken to ensure efficient delivery without causing excessive warming.[5]
Q3: What are common side reactions when using organolithium reagents like n-BuLi with substituted thiophenes?
A3: Besides the desired metalation, several side reactions can occur:
-
Ring Opening: Thiophene and its derivatives can undergo ring-opening reactions in the presence of strong bases like n-BuLi, especially at elevated temperatures.
-
Over-metalation: If multiple acidic protons are present, or if reaction conditions are too harsh, di-lithiation can occur, leading to the formation of dicarboxylic acids or other byproducts.[6][7]
-
Reaction with Substituents: The organolithium reagent can react with electrophilic functional groups on the thiophene substituent itself. Protecting groups may be necessary for sensitive functionalities.
-
Halogen-Metal Exchange vs. Deprotonation: For halothiophenes, a competition exists between halogen-metal exchange and direct C-H deprotonation (metalation).[4] The reaction pathway is influenced by the specific halogen, the organolithium reagent used, and the reaction temperature.[4][8]
Q4: Can I use Grignard reagents for thiophene carboxylation? What are the advantages and disadvantages?
A4: Yes, Grignard reagents are a viable alternative to organolithiums for thiophene carboxylation.[9][10]
-
Advantages: Grignard reagents are generally less basic and less pyrophoric than organolithiums, making them safer to handle. They often exhibit better functional group tolerance. The reaction involves forming a thiophenylmagnesium halide, which is then quenched with CO₂.[9][10]
-
Disadvantages: Preparing the Grignard reagent from a halothiophene can sometimes be sluggish.[11] A significant side reaction to be aware of is Wurtz-type homocoupling, where the Grignard reagent reacts with the starting halothiophene to form a bithiophene dimer.[3]
Troubleshooting Guides
This section provides systematic approaches to diagnose and solve common experimental problems.
Problem 1: Consistently Low Yield (<30%)
| Potential Cause | Verification Step | Recommended Solution |
| Inactive n-BuLi | Titrate the n-BuLi solution using a standard method (e.g., with diphenylacetic acid). | Use a fresh, recently purchased bottle of n-BuLi or use the newly determined concentration to calculate the required volume. |
| Moisture Contamination | Review drying procedures for glassware, solvents, and reagents. | Flame-dry all glassware under vacuum or nitrogen.[4] Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still). Ensure starting materials are dry. |
| Incorrect Temperature Control | Monitor the internal reaction temperature during n-BuLi addition and CO₂ quench. | Maintain a temperature of -78 °C during metalation.[5] For the quench, add CO₂ (gas or crushed dry ice) slowly to keep the internal temperature below -65 °C.[5] |
| Inefficient CO₂ Quench | Analyze crude product for unreacted starting material. | Bubble dry CO₂ gas through the reaction mixture for an extended period. Alternatively, pour the reaction mixture onto a large excess of freshly crushed, high-purity dry ice. |
Problem 2: Mixture of 2- and 5-Carboxylated Isomers (for 3-Substituted Thiophenes)
| Potential Cause | Verification Step | Recommended Solution |
| Lack of Regiocontrol | Characterize the product mixture using ¹H NMR or GC-MS to determine the isomer ratio. | Modify the reaction strategy. Consider using a Directed Metalation Group (DMG) if possible.[12][13] Alternatively, explore transition-metal-catalyzed C-H activation/carboxylation methods which can offer different regioselectivity.[14][15] |
| Steric/Electronic Ambiguity | The C3-substituent does not strongly favor one position over the other. | For C2-carboxylation, use a less sterically hindered base or metalating agent. For C5-carboxylation, a bulkier base (like LDA or LiTMP) might improve selectivity by favoring the less hindered C5 position.[12] |
Workflow for Troubleshooting Low Yields
Caption: Troubleshooting flowchart for low-yield thiophene carboxylation reactions.
Quantitative Data Summary
The choice of base and reaction conditions significantly impacts product yield in direct C-H carboxylation reactions.
Table 1: Effect of Base and Temperature on Carboxylation of Unsubstituted Thiophene
| Base System | Temperature (°C) | Total Carboxylate Yield (%) | Ratio (Mono:Dicarboxylate) | Reference |
| Cs₂CO₃ / Cesium Acetate | 220 | Low | Mono-only | [7] |
| Cs₂CO₃ / Cesium Acetate | 300 | 4.98 | 1 : 3.5 | [7] |
| Cs₂CO₃ / Cesium Formate | 300 | ~2.5 | - | [7] |
| Cs₂CO₃ / Cesium Pivalate | 300 | ~8.0 | - | [7] |
Data extracted from studies on base-mediated solvent-free carboxylation, highlighting that stronger carboxylate bases like cesium pivalate can improve yields.[7]
Experimental Protocols
Protocol 1: Carboxylation of 2-Bromothiophene via Halogen-Metal Exchange
This protocol describes a typical procedure for the synthesis of thiophene-2-carboxylic acid starting from 2-bromothiophene using n-BuLi.
Materials:
-
2-Bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)
-
Anhydrous tetrahydrofuran (THF)
-
Carbon dioxide (dry ice, freshly crushed, or gas cylinder)
-
Hydrochloric acid (1 M aqueous solution)
-
Diethyl ether
-
Magnesium sulfate or sodium sulfate (anhydrous)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Addition: To the flask, add 2-bromothiophene (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.[5] After the addition is complete, stir the mixture at -78 °C for 1 hour. A color change is typically observed.
-
Carboxylation (Quench): While maintaining the temperature at -78 °C, rapidly pour the reaction mixture onto a large excess (~10 eq) of freshly crushed dry ice in a separate flask. Alternatively, bubble dry CO₂ gas vigorously through the solution for 30-60 minutes.
-
Workup: Allow the mixture to warm to room temperature. Quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude thiophene-2-carboxylic acid. The product can be further purified by recrystallization or column chromatography.
Decision Logic for Method Selection
Caption: Decision tree for selecting a thiophene carboxylation strategy.
References
- 1. BJOC - Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US9725413B2 - Continuous flow carboxylation reaction - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. baranlab.org [baranlab.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Chloro-4-methoxythiophene-3-carboxylic acid
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 5-Chloro-4-methoxythiophene-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing substituted thiophene-3-carboxylic acids like this compound?
A1: A prevalent strategy involves a multi-step synthesis starting from a commercially available thiophene derivative. A plausible route for this compound could involve the initial preparation of a thiophene with some of the required substituents, followed by the sequential addition of the remaining functional groups. For instance, one could start with a 3-substituted thiophene and then introduce the chloro and methoxy groups, followed by carboxylation. Alternatively, a pre-functionalized thiophene can be carboxylated, although direct carboxylation of thiophenes can be challenging due to the difficulty in deprotonating the C-H bond.[1][2]
Q2: I am observing a low yield in my carboxylation step using CO2. What are the potential causes?
A2: Low yields in the direct carboxylation of thiophenes with CO2 are often attributed to several factors. The high strength and low acidity of the C-H bond in thiophenes make deprotonation, a crucial step for carboxylation, difficult.[2][3] The reactivity of CO2 is also relatively low.[2][3] The choice of base and reaction conditions is critical. Strong bases are typically required, and even then, high temperatures and pressures might be necessary.[1] The presence of impurities in the starting material or solvent can also inhibit the reaction.
Q3: What are the key challenges in achieving regioselectivity during the synthesis of polysubstituted thiophenes?
A3: Achieving the desired regioselectivity is a common challenge in thiophene chemistry. The directing effects of the existing substituents on the thiophene ring determine the position of incoming electrophiles. Both activating and deactivating groups will influence the position of subsequent substitutions. Careful selection of the order of reactions, protecting groups, and reaction conditions is necessary to obtain the desired isomer.
Q4: Are there any recommended "one-pot" procedures to improve the efficiency of synthesizing chlorinated thiophene carboxylic acids?
A4: "One-pot" synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. For related compounds like 5-chlorothiophene-2-carboxylic acid, one-pot methods have been developed that involve the chlorination of a thiophene derivative followed by in-situ oxidation to the carboxylic acid.[4][5] This approach avoids the need to purify the intermediate aldehyde, which can improve the overall yield and reduce production costs.[4]
Troubleshooting Guide
Issue 1: Low Yield of this compound
If you are experiencing a lower than expected yield, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inefficient Carboxylation | The C-H bond at the 3-position of the thiophene ring may be difficult to deprotonate for carboxylation with CO2.[1][2][3] Consider using a stronger base or a metal-catalyzed carboxylation method.[3] Optimizing the reaction temperature and pressure is also crucial.[1] |
| Side Reactions | Over-chlorination or undesired side reactions can consume starting material and reduce the yield of the target product. Analyze your crude product to identify major byproducts. This can help in adjusting the stoichiometry of your reagents or the reaction time. |
| Starting Material Purity | Impurities in the starting thiophene derivative can interfere with the reaction. Ensure the purity of your starting materials using appropriate analytical techniques like NMR or GC-MS. |
| Reaction Conditions | Suboptimal temperature, reaction time, or solvent can all lead to low yields. A systematic optimization of these parameters may be necessary. For instance, using a higher boiling point solvent might improve reaction rates.[6] |
Issue 2: Formation of Impurities
The presence of significant impurities can complicate purification and reduce the overall yield.
| Potential Impurity | Identification and Mitigation |
| Isomeric Byproducts | Formation of other chlorinated or carboxylated isomers is possible due to the directing effects of the substituents. Use NMR and chromatography to identify these isomers. To minimize their formation, carefully control the reaction conditions, especially temperature and the rate of reagent addition. |
| Over-chlorinated Products | If the chlorination step is not well-controlled, di- or tri-chlorinated thiophenes can be formed. Reduce the equivalents of the chlorinating agent or lower the reaction temperature. |
| Unreacted Starting Material | Incomplete conversion will result in the presence of starting materials in your crude product.[7] Monitor the reaction progress using TLC or LC-MS to ensure it goes to completion. If the reaction stalls, consider increasing the temperature or adding more reagent. |
Issue 3: Difficulty in Product Purification
If you are struggling to isolate the pure this compound, the following suggestions may help.
| Problem | Suggested Approach |
| Co-eluting Impurities | If impurities are difficult to separate by column chromatography, consider recrystallization from a suitable solvent system. You may need to screen several solvents to find one that provides good separation. |
| Product Oiling Out | If the product "oils out" during recrystallization, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Acid-Base Extraction Issues | As a carboxylic acid, your product should be soluble in an aqueous basic solution. An acid-base extraction can be a powerful purification technique to separate it from neutral organic impurities. Ensure the pH is sufficiently high to deprotonate the carboxylic acid and then sufficiently low to protonate it for extraction back into an organic solvent. |
Experimental Protocols
Example Protocol: One-Pot Synthesis of 5-chlorothiophene-2-carboxylic acid [4]
-
Chlorination: 2-thiophenecarboxaldehyde is treated with a chlorinating agent. The reaction is monitored until the starting material is consumed. The resulting intermediate, 5-chloro-2-thiophenecarboxaldehyde, is used directly in the next step without purification.[4]
-
Oxidation: The crude 5-chloro-2-thiophenecarboxaldehyde is slowly added to a cooled solution of sodium hydroxide. Chlorine gas is then introduced at a controlled temperature. The reaction is monitored for completion.[4]
-
Work-up and Purification: The reaction is quenched, and impurities are removed by extraction with an organic solvent. The pH of the aqueous phase is then adjusted to precipitate the crude 5-chlorothiophene-2-carboxylic acid. The crude product is then purified by recrystallization.[4]
This protocol is for a related compound and should be adapted and optimized for the synthesis of this compound with appropriate safety precautions.
Visualizations
Experimental Workflow: Synthesis and Troubleshooting
Caption: A flowchart illustrating the general synthetic workflow and troubleshooting logic for optimizing the synthesis of the target compound.
Troubleshooting Logic for Low Yield
Caption: A diagram outlining the logical steps for troubleshooting low product yield in the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 5. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 5-Chloro-4-methoxythiophene-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 5-Chloro-4-methoxythiophene-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred from studies on similar thiophene derivatives and chlorinated compounds. The primary degradation mechanisms are likely to be photodegradation and biodegradation.
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Photodegradation: Thiophene derivatives are known to undergo photocatalytic degradation.[1][2][3] The rate of degradation is influenced by factors such as the wavelength of UV light absorption and the electronic structure of the molecule.[1][4] For this compound, this could involve the cleavage of the thiophene ring, dechlorination, and oxidation of the methoxy and carboxylic acid groups, potentially leading to the formation of smaller organic acids, carbon dioxide, and sulfate.[2]
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Biodegradation: Certain bacteria, such as those from the Rhodococcus genus, have been shown to degrade substituted thiophenes.[5] These microorganisms can utilize thiophene derivatives as a source of carbon and energy, leading to the mineralization of the compound into carbon dioxide, water, and inorganic salts.[5] The degradation of chlorinated compounds can occur under both aerobic and anaerobic conditions.[6][7] Fungi have also been shown to be capable of degrading chlorinated pesticides.[8]
Q2: What are the key factors influencing the stability of this compound in experimental settings?
A2: The stability of this compound can be influenced by several factors:
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Light Exposure: As with many thiophene derivatives, exposure to UV light can induce photodegradation.[1][2][3] It is advisable to store the compound and handle solutions in amber vials or under low-light conditions to minimize this effect.
-
pH: The carboxylic acid group's ionization state is pH-dependent, which can affect its solubility, reactivity, and interaction with other molecules.
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Temperature: Elevated temperatures can potentially accelerate degradation reactions. Storage at low temperatures (e.g., -20°C) is recommended for long-term stability.[9]
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Presence of Microorganisms: In non-sterile aqueous solutions, microbial degradation may occur over time.[5]
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Oxidizing Agents: Strong oxidizing agents may lead to the oxidation of the thiophene ring.
Q3: What are the general physical and chemical properties of this compound?
A3: Based on available data, the following properties are noted:
| Property | Value | Reference |
| CAS Number | 133659-14-0 | [10][11] |
| Molecular Formula | C6H5ClO3S | [10] |
| Molecular Weight | 192.61 g/mol | [10] |
| IUPAC Name | This compound | [10] |
| SMILES | COC1=C(Cl)SC=C1C(O)=O | [10] |
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution | Reference |
| No Peak or Low Signal Intensity | Improper sample preparation (concentration too low). | Increase the sample concentration. | [12][13] |
| Sample not eluting from the column. | Change the mobile phase composition or select a more suitable column based on the compound's properties. | [14] | |
| Detector issue (e.g., lamp off, incorrect wavelength). | Ensure the detector is functioning correctly and set to an appropriate wavelength for the analyte. | [14] | |
| Peak Tailing or Fronting | Column overload. | Reduce the injection volume or sample concentration. | [15] |
| Incompatibility between sample solvent and mobile phase. | Dissolve the sample in the mobile phase whenever possible. | ||
| Column degradation or contamination. | Flush the column with a strong solvent or replace the column if necessary. | [15] | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. | [13] |
| Column degradation. | Monitor column performance and replace it when necessary. | [13] | |
| Fluctuations in pump flow rate. | Check the pump for leaks and ensure a stable flow rate. | [13] | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Use high-purity solvents and degas the mobile phase. Clean the detector cell. | [14] |
| Air bubbles in the system. | Purge the pump to remove any air bubbles. | [14] | |
| Inadequate temperature control. | Use a column oven to maintain a constant temperature. | [14] |
Mass Spectrometry (MS) Troubleshooting
| Problem | Potential Cause | Suggested Solution | Reference |
| No Signal or Poor Signal Intensity | Improper sample preparation or low concentration. | Optimize sample concentration. | [12] |
| Incompatible ion source or low ionization efficiency. | Select an appropriate ionization source (e.g., ESI, APCI) and optimize its parameters. | [16] | |
| Incorrect instrument parameter settings. | Verify and adjust parameters such as ion source voltage and collision energy. | [16] | |
| Leaks in the system. | Check for and fix any leaks in the gas supply and connections. | [17] | |
| Inaccurate Mass Measurement | Incorrect mass calibration. | Perform regular mass calibration using appropriate standards. | [12] |
| Instrument drift or contamination. | Follow the manufacturer's maintenance guidelines to keep the instrument clean and calibrated. | [12] | |
| High Background Noise | Contaminated solvents or gases. | Use high-purity solvents and gases and consider using gas filters. | [18] |
| Leaks allowing air into the system. | Use a leak detector to find and fix any leaks. | [18] | |
| No Peaks Detected | Issue with the detector. | Ensure the detector is functioning correctly. | [17] |
| Sample not reaching the detector. | Check for clogs in the sample path and ensure the autosampler is working correctly. | [17][19] |
Experimental Protocols
Protocol 1: General HPLC-UV Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required for specific matrices.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
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Start with a low percentage of Solvent B and gradually increase it.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV detector at a wavelength determined by a UV scan of the compound (a starting point could be around 254 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a known concentration. Filter the sample through a 0.45 µm filter before injection.
Protocol 2: Sample Preparation for LC-MS Analysis
This protocol outlines a general procedure for preparing samples for LC-MS analysis, which is often necessary for complex biological matrices.[20][21]
-
Extraction:
-
For liquid samples (e.g., plasma, urine), perform a protein precipitation step by adding a threefold volume of cold acetonitrile, vortexing, and centrifuging to pellet the proteins.
-
For solid samples (e.g., tissue), homogenize the sample in a suitable solvent.
-
A liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to further clean up the sample and concentrate the analyte.[20]
-
-
Evaporation: Evaporate the supernatant or the extracted solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
Visualizations
Below are diagrams illustrating a hypothetical degradation pathway and a typical experimental workflow.
Caption: Hypothetical degradation pathway for this compound.
Caption: General experimental workflow for the analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradation of substituted thiophenes by bacteria isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurochlor.org [eurochlor.org]
- 8. Biodegradability and biodegradation pathways of chlorinated cyclodiene insecticides by soil fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. This compound | CAS 133659-14-0 [matrix-fine-chemicals.com]
- 11. This compound | VSNCHEM [vsnchem.com]
- 12. gmi-inc.com [gmi-inc.com]
- 13. labcompare.com [labcompare.com]
- 14. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. What Are the Reasons for Mass Spectrometry Failing to Detect Compounds | MtoZ Biolabs [mtoz-biolabs.com]
- 17. gentechscientific.com [gentechscientific.com]
- 18. agilent.com [agilent.com]
- 19. cgspace.cgiar.org [cgspace.cgiar.org]
- 20. iris.uniroma1.it [iris.uniroma1.it]
- 21. researchgate.net [researchgate.net]
preventing decarboxylation of thiophene-3-carboxylic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiophene-3-carboxylic acids. The focus is on preventing unwanted decarboxylation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a concern for thiophene-3-carboxylic acids?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For researchers using thiophene-3-carboxylic acids as building blocks in synthesis, unintended decarboxylation leads to the formation of a thiophene byproduct, reducing the yield of the desired product and complicating purification.
Q2: What are the primary factors that can induce decarboxylation of thiophene-3-carboxylic acids?
Several factors can promote the decarboxylation of thiophene-3-carboxylic acids. These include:
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Elevated Temperatures: High reaction temperatures are a significant contributor to decarboxylation.
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Presence of Acids or Bases: Both acidic and basic conditions can catalyze the removal of the carboxyl group.
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Solvent Choice: Certain polar aprotic solvents, such as N,N-dimethylformamide (DMF), have been observed to facilitate decarboxylation, especially at higher temperatures.
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Metal Catalysts: Some transition metal catalysts, particularly those based on copper, silver, and palladium, can promote decarboxylation, sometimes as a desired step in certain cross-coupling reactions, but often as an unwanted side reaction.
Q3: How can I store my thiophene-3-carboxylic acid to ensure its stability?
Proper storage is crucial to prevent degradation. Here are the recommended storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at +5°C for short-term and at or below -20°C for long-term storage. | Lower temperatures slow down the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation of the thiophene ring and other potential oxidative degradation pathways. |
| Moisture | Store in a desiccator or other dry environment. | Prevents hydrolysis and other moisture-mediated degradation. |
| Light | Store in an amber vial or otherwise protect from light. | Thiophene-containing compounds can be susceptible to photo-degradation. |
Troubleshooting Guides
Problem: I am observing significant byproduct formation, which I suspect is the decarboxylated thiophene. What should I do?
This is a common issue. Follow this troubleshooting workflow to diagnose and resolve the problem.
Caption: Troubleshooting workflow for suspected decarboxylation.
Problem: My reaction yield is consistently low when using thiophene-3-carboxylic acid, and I see a spot on my TLC that corresponds to thiophene.
This indicates that decarboxylation is likely occurring during your reaction. Consider the following:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Attempt the reaction at a lower temperature. If the reaction is too slow, consider longer reaction times or a more active catalyst that operates at lower temperatures. |
| Inappropriate Solvent | If using a high-boiling point polar aprotic solvent like DMF or DMSO, consider switching to an alternative such as THF, 1,4-dioxane, or toluene, especially if heating is required. |
| Strongly Basic or Acidic Conditions | If your reaction requires a base, consider using a non-nucleophilic organic base (e.g., DIPEA) or an inorganic base that is not excessively strong. For acid-catalyzed reactions, use the minimum effective concentration of the acid. |
| Catalyst-Induced Decarboxylation | In metal-catalyzed reactions, the choice of metal and ligand is critical. If you suspect the catalyst is promoting decarboxylation, screen different ligands or consider a different catalytic system. For example, in Suzuki couplings, specific phosphine ligands can stabilize the palladium catalyst and may suppress decarboxylation. |
Experimental Protocols
Here are some general protocols for common reactions with thiophene-3-carboxylic acid, designed to minimize decarboxylation.
1. Protocol for Amide Coupling (EDC/HOBt)
This protocol uses standard peptide coupling reagents at a moderate temperature to favor amidation over decarboxylation.
Caption: Experimental workflow for amide coupling.
Methodology:
-
In a round-bottom flask, dissolve thiophene-3-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).
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Cool the reaction mixture to 0°C in an ice bath.
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Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) to the mixture in portions.
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Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO₃ solution), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
2. Protocol for Fischer Esterification
This protocol uses a catalytic amount of acid at a moderate temperature to promote esterification while minimizing decarboxylation.
Methodology:
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Dissolve thiophene-3-carboxylic acid (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
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Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 eq.).
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Heat the reaction mixture to a moderate temperature (e.g., 40-60°C) and stir for 4-12 hours.
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Monitor the reaction by TLC or GC-MS.
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Once the reaction is complete, remove the excess alcohol under reduced pressure.
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Dissolve the residue in an organic solvent like ethyl acetate and wash with water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer, filter, and concentrate to yield the crude ester.
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Purify by column chromatography or distillation if necessary.
3. Protocol for Suzuki-Miyaura Cross-Coupling of a Brominated Thiophene-3-Carboxylic Acid
This protocol uses a palladium catalyst with appropriate ligands and a mild base to facilitate the coupling reaction without causing significant decarboxylation.
Methodology:
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To a reaction vessel, add the brominated thiophene-3-carboxylic acid (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a mild base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
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Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.
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Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
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Heat the reaction to a moderate temperature, typically between 70-90°C, and stir until the starting material is consumed as monitored by TLC or LC-MS.
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After cooling to room temperature, dilute the mixture with water and an organic solvent.
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Separate the layers and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by column chromatography.
By carefully controlling reaction conditions and choosing appropriate reagents, the unwanted decarboxylation of thiophene-3-carboxylic acids can be effectively prevented, leading to higher yields and cleaner reaction profiles.
Technical Support Center: Large-Scale Synthesis of 5-Chloro-4-methoxythiophene-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 5-Chloro-4-methoxythiophene-3-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Hypothetical Large-Scale Synthesis Workflow
The following multi-step synthesis route is a plausible pathway for the large-scale production of this compound, based on established thiophene chemistry.
Caption: Hypothetical three-step synthesis workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 4-methoxythiophene-3-carboxylate
This step involves the construction of the thiophene ring followed by methoxy group installation. A plausible approach is a variation of the Fiesselmann thiophene synthesis.
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Reagents and Solvents: Methyl 3-oxo-4-(methylthio)butanoate, Sodium methoxide (NaOMe), Methyl iodide (or dimethyl sulfate), Methanol, Toluene.
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Procedure:
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To a solution of sodium methoxide in methanol, add methyl 3-oxo-4-(methylthio)butanoate dropwise at a controlled temperature (e.g., 0-5 °C).
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After the initial reaction, the intermediate thiolate is formed.
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A methylating agent, such as methyl iodide, is then added to introduce the methoxy group.
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The reaction mixture is stirred until completion, monitored by a suitable analytical technique (e.g., TLC or HPLC).
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The reaction is quenched with water, and the product is extracted with an organic solvent like toluene.
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The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.
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Purification is achieved through distillation or crystallization.
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Step 2: Chlorination of Methyl 4-methoxythiophene-3-carboxylate
This step introduces the chlorine atom at the 5-position of the thiophene ring via electrophilic aromatic substitution.
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Reagents and Solvents: Methyl 4-methoxythiophene-3-carboxylate, N-Chlorosuccinimide (NCS), Acetonitrile.
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Procedure:
-
Dissolve methyl 4-methoxythiophene-3-carboxylate in acetonitrile in a suitable reactor.
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Add N-Chlorosuccinimide (NCS) portion-wise to the solution. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
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The reaction mixture is heated to reflux and monitored for completion by HPLC.
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Upon completion, the solvent is removed under reduced pressure.
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The residue is dissolved in a suitable organic solvent and washed with water and brine to remove succinimide.
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The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude chlorinated ester.
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Step 3: Hydrolysis to this compound
The final step is the saponification of the methyl ester to the carboxylic acid.
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Reagents and Solvents: Methyl 5-chloro-4-methoxythiophene-3-carboxylate, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).
-
Procedure:
-
The crude methyl 5-chloro-4-methoxythiophene-3-carboxylate is suspended in an aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux until the hydrolysis is complete (monitored by HPLC).
-
The reaction mixture is cooled to room temperature and washed with a non-polar organic solvent to remove any unreacted ester.
-
The aqueous layer is then carefully acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid.
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The solid product is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.
-
Quantitative Data Summary
| Parameter | Step 1: Ring Formation | Step 2: Chlorination | Step 3: Hydrolysis |
| Typical Yield | 75-85% | 80-90% | 90-98% |
| Purity (by HPLC) | >95% | >97% | >99% |
| Reaction Time | 6-8 hours | 4-6 hours | 3-5 hours |
| Reaction Temperature | 0-25 °C | 80-85 °C | 90-100 °C |
Troubleshooting Guide
Question: In Step 1, the yield of methyl 4-methoxythiophene-3-carboxylate is consistently low. What are the possible causes and solutions?
Answer: Low yields in the thiophene ring formation step can be attributed to several factors:
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Incomplete initial reaction: Ensure the base (sodium methoxide) is of high quality and used in the correct stoichiometric amount. The reaction temperature should be strictly controlled to prevent side reactions.
-
Inefficient methylation: The methylating agent should be added promptly after the formation of the thiolate intermediate. Ensure the quality and reactivity of the methylating agent.
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Work-up issues: During the aqueous work-up, the product may have some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent.
Question: During the chlorination in Step 2, I am observing the formation of di-chlorinated byproducts. How can this be minimized?
Answer: The formation of di-chlorinated species is a common issue in electrophilic chlorination. To minimize this:
-
Control stoichiometry: Use a slight excess, but not a large excess, of N-Chlorosuccinimide (NCS). A molar ratio of 1.05 to 1.1 equivalents of NCS to the starting material is often optimal.
-
Portion-wise addition: Add the NCS in several small portions rather than all at once. This helps to maintain a low concentration of the chlorinating agent in the reaction mixture, favoring mono-chlorination.
-
Temperature control: While the reaction is run at reflux, the initial addition of NCS should be done at a lower temperature to control the initial rate of reaction.
Question: The final product from Step 3 has a low melting point and appears impure, even though the HPLC analysis shows high purity. What could be the issue?
Answer: This could be due to the presence of residual solvents or inorganic salts.
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Inadequate drying: Ensure the product is dried under vacuum at an appropriate temperature for a sufficient duration to remove all residual water and organic solvents.
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Insufficient washing: After precipitation, the product must be thoroughly washed with cold water to remove any trapped inorganic salts (like NaCl) from the acidification step.
-
Recrystallization: If impurities persist, consider recrystallizing the final product from a suitable solvent system to improve its purity and crystalline form.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis? A1: The synthesis involves several hazardous materials. Methyl iodide is a potent carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). N-Chlorosuccinimide can be an irritant. The use of strong acids and bases requires careful handling to avoid chemical burns. A thorough risk assessment should be conducted before starting the synthesis.
Q2: How can the progress of each reaction step be monitored effectively on a large scale? A2: For large-scale production, in-process controls are crucial. High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the disappearance of starting materials and the appearance of the product. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.
Q3: Are there any specific considerations for scaling up this synthesis from the lab to a pilot plant? A3: Yes, several factors need careful consideration during scale-up:
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Heat transfer: Reactions that are easily controlled in the lab can become highly exothermic on a larger scale. Ensure the reactor has adequate cooling capacity.
-
Mixing: Efficient mixing is critical to ensure homogeneity, especially during additions of reagents.
-
Material handling: Safe and efficient methods for charging and discharging large quantities of reactants and solvents must be in place.
Q4: What are the recommended analytical methods for final product characterization? A4: The final product should be characterized by:
-
HPLC for purity assessment.
-
¹H NMR and ¹³C NMR for structural confirmation.
-
Mass Spectrometry to confirm the molecular weight.
-
Melting Point as an indicator of purity.
Troubleshooting Decision Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Technical Support Center: Troubleshooting Guide for Substituted Thiophene Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of substituted thiophenes. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield
Q1: My reaction has a very low yield or is not proceeding to completion. What are the common causes and how can I improve it?
A1: Low yields in thiophene synthesis can stem from several factors, primarily related to reagent quality, reaction conditions, and the chosen synthetic method.
-
Reagent Quality:
-
Sulfurizing Agent Activity: Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are moisture-sensitive. Ensure they are fresh and have been stored in a desiccator to maintain their reactivity.
-
Starting Material Purity: Impurities in the starting materials can lead to side reactions and inhibit the desired transformation. Purify starting materials if their quality is questionable.
-
-
Reaction Conditions:
-
Temperature: Many thiophene syntheses require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish, a gradual increase in temperature while monitoring for byproduct formation may be necessary. High-boiling anhydrous solvents like toluene or xylene are often used to achieve the required temperatures.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to product degradation or the formation of polymeric byproducts.
-
-
Choice of Synthesis Method: The suitability of a particular synthetic method depends heavily on the desired substitution pattern. For instance, the Paal-Knorr synthesis is generally more effective for 2,5-disubstituted thiophenes from symmetrical 1,4-dicarbonyl compounds. For polysubstituted 2-aminothiophenes, the Gewald reaction is a powerful choice.[1]
Issue 2: Formation of Byproducts and Purification Challenges
Q2: I am observing significant byproduct formation, which is complicating the purification of my target thiophene. What are the common byproducts and how can I minimize them?
A2: Byproduct formation is a frequent challenge. The nature of the byproduct often depends on the synthetic route employed.
-
Furan Formation in Paal-Knorr Synthesis: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan.[2] This occurs because the sulfurizing agents can also act as dehydrating agents, promoting the cyclization of the 1,4-dicarbonyl starting material without sulfur incorporation.
-
Troubleshooting Furan Formation:
-
Choice of Sulfurizing Agent: Lawesson's reagent is often considered milder and can provide better selectivity for thiophene formation over furan formation compared to P₄S₁₀.[2]
-
Temperature Control: Higher temperatures can favor the dehydration pathway leading to furans. Running the reaction at the lowest effective temperature is crucial.[2]
-
Stoichiometry: Using a sufficient excess of the sulfurizing agent can help drive the reaction towards thionation.[2]
-
-
-
Other Side Reactions: Depending on the specific substrates and reaction conditions, other side reactions can occur, such as polymerization or the formation of regioisomers.
Q3: The purification of my crude product is difficult, and I'm having trouble separating my desired thiophene from impurities.
A3: Purification of substituted thiophenes can be challenging due to the presence of closely related byproducts or unreacted starting materials.
-
Standard Purification Techniques:
-
Column Chromatography: This is a versatile method for separating complex mixtures. For sensitive thiophene derivatives that may degrade on silica gel, deactivating the silica with a base like triethylamine (1-2% in the eluent) or using a different stationary phase like neutral alumina can be beneficial.[1]
-
Recrystallization: For solid thiophene products, recrystallization is an excellent technique for achieving high purity. Careful selection of the recrystallization solvent is key.
-
Distillation: Volatile thiophene products can be effectively purified by distillation under reduced pressure.[2]
-
-
Work-up Procedure: A thorough aqueous work-up before chromatographic purification is essential. Washing the organic layer with a dilute acid can remove basic impurities (e.g., unreacted amines), while a dilute base wash can remove acidic impurities (e.g., unreacted carboxylic acids).
Issue 3: Regioselectivity
Q4: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity for the desired substituted thiophene?
A4: Achieving high regioselectivity is a critical aspect of substituted thiophene synthesis, particularly when using unsymmetrical starting materials.
-
Method Selection: The choice of synthetic method plays a pivotal role in controlling regioselectivity.
-
Paal-Knorr Synthesis: With unsymmetrical 1,4-dicarbonyls, this method often yields a mixture of 2,3- and 2,5-disubstituted thiophenes.
-
Fiesselmann Synthesis: This method offers good regiocontrol for the synthesis of 3-hydroxy-2-carbonyl substituted thiophenes, with the regioselectivity being directed by the starting materials.[1]
-
Gewald Synthesis: This reaction is highly effective for producing polysubstituted 2-aminothiophenes with specific substitution patterns.
-
-
Modern Synthetic Approaches: Newer, metal-catalyzed cross-coupling reactions on pre-functionalized thiophene rings can offer excellent control over regioselectivity.
Data Presentation: Quantitative Yields in Thiophene Synthesis
The following tables summarize typical yields for various substituted thiophene syntheses. It is important to note that yields are highly dependent on the specific substrates, reagents, and reaction conditions.
| Paal-Knorr Synthesis | Starting Material (1,4-Dicarbonyl) | Sulfurizing Agent | Conditions | Product | Yield (%) |
| Hexane-2,5-dione | P₄S₁₀ | Toluene, Reflux | 2,5-Dimethylthiophene | ~70-80 | |
| 1,4-Diphenylbutane-1,4-dione | Lawesson's Reagent | Toluene, Reflux | 2,5-Diphenylthiophene | ~85-95 | |
| 1-Phenylpentane-1,4-dione | P₄S₁₀ | Xylene, Reflux | Mixture of 2-Methyl-5-phenylthiophene and 2-Ethyl-5-phenylthiophene | Variable | |
| Various 1,4-diketones | Lawesson's Reagent | Microwave, 150°C, 10-20 min | Various substituted thiophenes | up to 92 |
| Gewald Aminothiophene Synthesis | Starting Materials | Base | Conditions | Product Type | Yield (%) |
| Ketone, α-Cyanoester, Sulfur | Morpholine | Ethanol, 50°C | 2-Amino-3-carbethoxythiophenes | 35-80[3] | |
| Cyclohexanone, Malononitrile, Sulfur | Diethylamine | Methanol, RT | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | ~90 | |
| Acetone, Ethyl Cyanoacetate, Sulfur | Triethylamine | DMF, 60°C | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Good |
| Fiesselmann Synthesis | Starting Materials | Base | Conditions | Product Type | Yield (%) |
| Aryl-substituted acrylonitriles | Varies | Varies | Varies | 3-Aminoesters | 43-83[4] |
| 3-Chlorothiophene-2-carboxylates, Methyl thioglycolate | Potassium tert-butoxide | THF | 3-Hydroxythieno[3,2-b]thiophene-2-carboxylates | 41-78[4] |
| Hinsberg Synthesis | Starting Materials | Base | Conditions | Product Type | Yield (%) |
| α-Diketone, Diethyl thiodiacetate | Sodium ethoxide | Ethanol, Reflux | Thiophene-2,5-dicarboxylic acid esters | Moderate to Good | |
| Benzil, Diethyl thiodiacetate | Potassium tert-butoxide | tert-Butanol, RT | Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate | ~75 |
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of Substituted Thiophenes
This protocol is adapted from a procedure known for its efficiency and high yields.[5]
-
Materials:
-
Substituted 1,4-diketone (1.0 mmol)
-
Lawesson's Reagent (1.2 mmol)
-
Toluene (5 mL)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
-
-
Procedure:
-
In a 10 mL microwave reactor vial, combine the 1,4-diketone (1.0 mmol) and Lawesson's Reagent (1.2 mmol).
-
Add toluene (5 mL) and a magnetic stir bar to the vial.
-
Securely cap the reaction vessel.
-
Place the vial in the microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes.
-
Monitor the reaction progress by TLC.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure substituted thiophene.
-
Protocol 2: Gewald Synthesis of a 2-Aminothiophene
This is a general protocol for the Gewald three-component reaction.
-
Materials:
-
Ketone (e.g., cyclohexanone) (10 mmol)
-
Active methylene nitrile (e.g., malononitrile) (10 mmol)
-
Elemental sulfur (10 mmol)
-
Base (e.g., morpholine or diethylamine) (10 mmol)
-
Ethanol (20 mL)
-
-
Procedure:
-
In a round-bottom flask, combine the ketone (10 mmol), active methylene nitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL).
-
To this stirred suspension, add the base (10 mmol) dropwise at room temperature.
-
An exothermic reaction is often observed. After the initial exotherm subsides, stir the reaction mixture at 50°C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of substituted thiophenes.
References
- 1. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts [organic-chemistry.org]
- 4. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
stability issues of 5-Chloro-4-methoxythiophene-3-carboxylic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Chloro-4-methoxythiophene-3-carboxylic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
-
pH: The acidity or basicity of the solution can catalyze degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation. Thiophene derivatives are known to be susceptible to photodegradation.[1][2][3]
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the thiophene ring or the methoxy group.
-
Solvent: The choice of solvent can influence the solubility and stability of the compound. Protic solvents may participate in degradation reactions.
Q2: How can I assess the stability of my this compound sample?
A forced degradation study is a systematic way to evaluate the intrinsic stability of a molecule.[4][5][6] This involves subjecting a solution of the compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) and monitoring for the formation of degradation products over time.
Q3: What are the potential degradation pathways for this molecule?
Based on the functional groups present in this compound, potential degradation pathways include:
-
Hydrolysis of the methoxy group: Under acidic or basic conditions, the methoxy group may be hydrolyzed to a hydroxyl group.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
-
Thiophene Ring Opening or Polymerization: Under harsh acidic conditions, the thiophene ring, although generally stable, could potentially undergo polymerization or opening.
-
Photodegradation: UV light can induce reactions involving the thiophene ring.[1][2][3]
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the purity of the parent compound and detecting the formation of degradation products. Mass Spectrometry (MS) can be used to identify the molecular weights of any degradants, and Nuclear Magnetic Resonance (NMR) spectroscopy can help in elucidating their structures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks appear in the chromatogram after storing the solution. | Degradation of the compound. | Conduct a forced degradation study to identify the conditions causing instability (see Experimental Protocol below). Store solutions protected from light and at low temperatures. Consider using a different solvent. |
| The concentration of the solution decreases over time. | Precipitation or degradation. | Check the solubility of the compound in the chosen solvent at the storage temperature. If solubility is not an issue, investigate degradation as described above. |
| The solution changes color upon storage or exposure to light. | Formation of chromophoric degradation products. | This is a strong indication of degradation. Immediately analyze the sample by HPLC to assess purity. Protect the solution from light by using amber vials or covering the container with aluminum foil. |
| Inconsistent results in biological assays. | Instability of the test compound in the assay medium. | Evaluate the stability of the compound under the specific assay conditions (pH, temperature, media components). Prepare fresh solutions immediately before use. |
Quantitative Data Summary
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Products (if any) | Analytical Method |
| 0.1 M HCl at 60°C | 0, 2, 4, 8, 24 | HPLC-UV | ||
| 0.1 M NaOH at 60°C | 0, 2, 4, 8, 24 | HPLC-UV | ||
| 3% H₂O₂ at RT | 0, 2, 4, 8, 24 | HPLC-UV | ||
| 80°C (in solution) | 0, 24, 48, 72 | HPLC-UV | ||
| UV Light (254 nm) | 0, 1, 2, 4, 8 | HPLC-UV | ||
| Visible Light | 0, 24, 48, 72 | HPLC-UV |
Experimental Protocols
Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., Hydrochloric acid)
-
Bases (e.g., Sodium hydroxide)
-
Oxidizing agent (e.g., Hydrogen peroxide)
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal Degradation: Keep a sample of the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) and another sample to visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining and the percentage of each degradation product at each time point.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride) [ouci.dntb.gov.ua]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Thiophene-Based Monocarboxylate Transporter 1 (MCT1) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiophene-containing compounds as inhibitors of Monocarboxylate Transporter 1 (MCT1). MCT1 is a significant target in drug development, particularly in oncology, due to its role in cancer cell metabolism.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to offer a comprehensive resource for researchers in the field.
Introduction to MCT1 and its Inhibition
Monocarboxylate Transporter 1 (MCT1) is a transmembrane protein responsible for the transport of monocarboxylates, such as lactate and pyruvate, across cell membranes.[3][4] In the context of cancer, many tumor cells exhibit high rates of glycolysis, leading to the production of large amounts of lactate (the Warburg effect).[3] MCT1 facilitates the efflux of this lactate, preventing intracellular acidification and maintaining the high glycolytic rate necessary for tumor growth.[3][4] Therefore, inhibiting MCT1 is a promising therapeutic strategy to disrupt cancer cell metabolism and impede tumor progression.[2][3][5] Several small molecule inhibitors of MCT1 have been developed, with some containing a thiophene scaffold.[6][7]
Quantitative Comparison of Thiophene-Based MCT1 Inhibitors
The following table summarizes the inhibitory activities of representative thiophene-containing MCT1 inhibitors. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound Name | Structure | Target(s) | Ki (nM) | IC50 (nM) | Cell-Based Assay Potency (EC50, nM) | Reference(s) |
| AZD3965 | Pyrrole pyrimidine derivative with a thiophene moiety | MCT1 | 1.6 | - | - | [8][9][10] |
| AR-C155858 | Pyrrole pyrimidine derivative with a thiophene moiety | MCT1, MCT2 | 2.3 (MCT1), >10 (MCT2) | - | - | [8][10] |
| MCT-IN-1 | Thiophene derivative | MCT1, MCT4 | - | 9 (MCT1), 14 (MCT4) | - | [8][9] |
Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR study for 5-chloro-4-methoxythiophene-3-carboxylic acid itself is not extensively available in the public domain, analysis of related thiophene-containing MCT1 inhibitors reveals several key structural features that contribute to their activity:
-
Thiophene Core: The thiophene ring serves as a central scaffold for these inhibitors. Its electronic properties and ability to form key interactions within the binding pocket of MCT1 are likely crucial for inhibitory activity.
-
Carboxylic Acid Group: Many MCT inhibitors possess a carboxylic acid moiety, which is thought to mimic the endogenous substrates (lactate and pyruvate) and interact with key residues in the transporter's active site.
-
Substitutions on the Thiophene Ring: The nature and position of substituents on the thiophene ring significantly influence potency and selectivity. For instance, the specific pyrrole pyrimidine substitutions seen in AZD3965 and AR-C155858 are critical for their high-affinity binding.[7]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, affects its ability to cross the cell membrane and reach the intracellular binding site of MCT1.[10]
Experimental Protocols
A fundamental assay for evaluating MCT1 inhibitors is the measurement of radiolabeled lactate uptake in cells expressing the transporter.
Protocol: 14C-Lactate Uptake Inhibition Assay
-
Cell Culture: Human tumor cells known to express high levels of MCT1 (e.g., Raji lymphoma cells) are cultured under standard conditions.[1]
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Inhibitor Pre-incubation: The culture medium is replaced with a buffer containing the test compound at various concentrations. The cells are pre-incubated with the inhibitor for a defined period (e.g., 5 minutes) to allow for target engagement.[7]
-
Lactate Uptake: A solution containing 14C-labeled L-lactate is added to each well to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period (e.g., 1-2 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of 14C-lactate uptake is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
The following diagrams illustrate the role of MCT1 in cancer cell metabolism and the workflow for identifying MCT1 inhibitors.
References
- 1. Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monocarboxylate transporter 1 and 4 inhibitors as potential therapeutics for treating solid tumours: A review with structure-activity relationship insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are MCT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 5-chlorothiophene derivatives in biological assays
A Comparative Analysis of 5-Chlorothiophene Derivatives in Anticancer Assays
The quest for novel therapeutic agents has identified heterocyclic compounds, particularly thiophene derivatives, as a promising scaffold in drug discovery. The inclusion of a chloro-substituent at the 5-position of the thiophene ring has been shown to modulate the biological activity of these molecules. This guide provides a comparative analysis of selected 5-chlorothiophene derivatives, focusing on their efficacy in anticancer biological assays, supported by experimental data from recent studies.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the cytotoxic activity (IC50) of various 5-chlorothiophene derivatives against several human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 Value | Reference |
| C4 | Chlorothiophene-based Chalcone | WiDr (Colorectal) | 0.77 µg/mL | [1] |
| C6 | Chlorothiophene-based Chalcone | WiDr (Colorectal) | 0.45 µg/mL | [1] |
| Compound 33 | 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine | HepG-2 (Hepatocellular) | 1.65 µM | [2] |
| Compound 33 | 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine | SMMC-7721 (Hepatocellular) | 2.89 µM | [2] |
| Compound 33 | 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine | QGY-7701 (Hepatocellular) | 1.77 µM | [2] |
| Compound 33 | 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine | SK-Hep-1 (Hepatocellular) | 2.41 µM | [2] |
| BU17 | Benzyl urea tetrahydrobenzo[b]thiophene | A549 (Lung) | 9 µM | [3][4] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and units of measurement (µg/mL vs. µM) across different studies.
Experimental Protocols
The data presented above were primarily generated using the MTT assay, a standard colorimetric method for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
MTT Assay for Cytotoxicity Assessment
This protocol provides a generalized methodology based on the cited studies for determining the anticancer effects of the 5-chlorothiophene derivatives.[2][3]
-
Cell Seeding: Human cancer cells (e.g., WiDr, HepG-2, A549) are seeded into 96-well microplates at a density of approximately 5,000 to 10,000 cells per well. The plates are then incubated for 24 hours in a CO2 incubator to allow for cell adherence.[1][2]
-
Compound Treatment: The cells are treated with the 5-chlorothiophene derivatives at various concentrations (e.g., ranging from 0.625 to 20 µM). A control group receives only the vehicle (e.g., DMSO) without the test compound. The plates are incubated for an additional 48 hours.[2]
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the control group. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for screening the cytotoxic activity of chemical compounds like 5-chlorothiophene derivatives.
Signaling Pathway Context
Several studies suggest that the anticancer effects of thiophene derivatives may be attributed to the induction of apoptosis (programmed cell death) and interference with critical cellular signaling pathways.[5] For instance, 14-O-(5-chlorothiophene-2-sulfonyl)-tetrandrine (Compound 33) was found to induce apoptosis through a mitochondria-mediated intrinsic pathway.[2] The diagram below provides a simplified overview of an intrinsic apoptosis signaling pathway that could be modulated by such compounds.
References
- 1. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 2. Frontiers | A novel class of C14-sulfonate-tetrandrine derivatives as potential chemotherapeutic agents for hepatocellular carcinoma [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Validation of 5-Chloro-4-methoxythiophene-3-carboxylic acid as a Kinase Inhibitor Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Chloro-4-methoxythiophene-3-carboxylic acid as a potential intermediate for the synthesis of kinase inhibitors. Its performance and potential are evaluated against established alternatives, supported by experimental data and detailed methodologies for key validation assays.
Introduction
The thiophene ring is a well-established pharmacophore in medicinal chemistry, frequently utilized as a bioisosteric replacement for phenyl rings in the design of kinase inhibitors.[1] Its unique electronic properties and ability to form key hydrogen bonds can enhance binding affinity and modulate physicochemical properties.[1] This guide explores the potential of this compound as a versatile starting material for the synthesis of novel kinase inhibitors, comparing it with a known intermediate used in the development of an Aurora kinase inhibitor.
Hypothetical Kinase Inhibitor from this compound
To validate the utility of this compound, we propose the synthesis of a hypothetical thieno[3,2-d]pyrimidine-based kinase inhibitor, TP-1 . The thieno[3,2-d]pyrimidine scaffold is a recognized "hinge-binding" motif in many kinase inhibitors.
Workflow for the Synthesis of TP-1:
Caption: Proposed synthetic workflow for a hypothetical kinase inhibitor (TP-1).
Comparison with an Alternative Intermediate: 2-Amino-4,6-dichloropyrimidine
To provide a clear comparison, we will evaluate this compound against a commonly used intermediate in the synthesis of pyrimidine-based kinase inhibitors, such as those targeting Aurora kinases. A representative example is the synthesis of a simplified analog of Alisertib (MLN8237), a known Aurora A kinase inhibitor.
Table 1: Comparison of Intermediates for Kinase Inhibitor Synthesis
| Feature | This compound (for TP-1) | 2-Amino-4,6-dichloropyrimidine (for Alisertib Analog) |
| Scaffold | Thieno[3,2-d]pyrimidine | Pyrimidine |
| Synthetic Accessibility | Multi-step synthesis from commercially available starting materials. | Commercially available. |
| Potential for Diversification | The thiophene and pyrimidine rings offer multiple points for substitution to explore structure-activity relationships (SAR). The methoxy and chloro substituents on the thiophene ring can be varied. | The pyrimidine ring offers several positions for modification. The amino group can be further functionalized. |
| Bioisosterism | The thieno[3,2-d]pyrimidine core is a bioisostere of the purine scaffold present in ATP, making it a good starting point for ATP-competitive inhibitors. The thiophene ring itself is a bioisostere of a phenyl ring.[1] | The pyrimidine core is a well-established ATP-mimetic scaffold. |
| Known Biological Activity of Derivatives | Thieno[3,2-d]pyrimidine derivatives have shown inhibitory activity against various kinases, including PI3Kδ, FAK, and FLT3.[2][3] | Pyrimidine-based inhibitors are widely reported for numerous kinases, including Aurora kinases and PLK.[4] |
Experimental Data and Protocols
To validate the potential of TP-1 as a kinase inhibitor, a series of in vitro and cellular assays would be required. Below are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
This assay measures the phosphorylation of a substrate by a kinase.
Experimental Workflow for TR-FRET Assay:
Caption: Workflow for a generic TR-FRET kinase inhibition assay.
Detailed Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
In a 384-well plate, add 2.5 µL of serially diluted inhibitor (TP-1 or a known inhibitor like Alisertib) in reaction buffer with DMSO (final DMSO concentration ≤1%).
-
Add 2.5 µL of kinase solution (e.g., Aurora A) to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mixture of ATP and fluorescein-labeled substrate (e.g., a peptide substrate for Aurora A) in reaction buffer.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 5 µL of stop/detection buffer containing EDTA and a terbium-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm (acceptor) and 495 nm (donor) with excitation at 340 nm.
-
Calculate the ratio of acceptor to donor emission and plot against inhibitor concentration to determine the IC50 value.[1]
2. AlphaLISA Kinase Assay
This assay is another robust method for measuring kinase activity.
Experimental Workflow for AlphaLISA Assay:
Caption: Workflow for a generic AlphaLISA kinase inhibition assay.
Detailed Protocol:
-
Prepare a kinase reaction buffer as described for the TR-FRET assay.
-
In a 384-well plate, add inhibitor and kinase solutions as in the TR-FRET protocol.
-
Initiate the reaction by adding a mixture of ATP and a biotinylated substrate peptide.
-
Incubate for 60 minutes at 30°C.
-
Add a stop solution containing EDTA.
-
Add a mixture of streptavidin-coated Donor beads and anti-phospho-antibody-conjugated Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.[5][6]
Cellular Assays
1. NanoBRET™ Target Engagement Assay
This assay measures the binding of the inhibitor to the target kinase within living cells.
Experimental Workflow for NanoBRET™ Assay:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol:
-
Culture cells (e.g., HEK293T) and transfect them with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.
-
In a white 384-well plate, dispense the cell suspension.
-
Add the NanoBRET™ tracer specific for the kinase of interest.
-
Add serially diluted TP-1 or control inhibitor.
-
Incubate for 2 hours at 37°C in a CO2 incubator.
-
Add Nano-Glo® substrate and read the plate on a luminometer capable of measuring BRET.[7][8][9][10]
2. Cell Proliferation Assay (MTT Assay)
This assay determines the effect of the inhibitor on the growth of cancer cell lines.
Detailed Protocol:
-
Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of TP-1 or a control inhibitor and incubate for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound presents itself as a promising, albeit less directly explored, intermediate for the synthesis of novel kinase inhibitors. Its potential lies in the established role of the thiophene scaffold as a privileged structure in kinase inhibitor design. The proposed synthetic route to a thieno[3,2-d]pyrimidine core is feasible and offers multiple avenues for structural diversification to optimize potency and selectivity.
In comparison to readily available pyrimidine-based intermediates, the synthesis of inhibitors from this compound may require more synthetic steps. However, this is counterbalanced by the potential to access novel chemical space and develop inhibitors with unique intellectual property. The outlined experimental protocols provide a clear roadmap for the validation of any newly synthesized compounds. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its value as a key building block in the development of next-generation kinase inhibitors.
References
- 1. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. revvity.com [revvity.com]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 10. eubopen.org [eubopen.org]
Comparative Analysis of Thiophene Carboxamide Derivatives as Anticancer Agents: A Guide for Researchers
Disclaimer: Initial searches for in vitro and in vivo studies of 5-Chloro-4-methoxythiophene-3-carboxylic acid derivatives did not yield specific research publications detailing the biological evaluation of this particular class of compounds. The following guide therefore presents a comprehensive comparison of a closely related and well-studied class of compounds: thiophene carboxamide derivatives that act as biomimetics of the potent anticancer agent Combretastatin A-4 (CA-4). The data and protocols are collated from published research to provide a valuable resource for scientists in the field of drug discovery.
This guide provides an objective comparison of the in vitro performance of various thiophene carboxamide derivatives, details the experimental methodologies for key biological assays, and visualizes the proposed mechanism of action.
In Vitro Performance Comparison
The anticancer efficacy of several thiophene carboxamide derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below. These compounds were designed as biomimetics of Combretastatin A-4, a known tubulin polymerization inhibitor.[1][2]
| Compound | R Group | Hep3B (Liver Cancer) IC50 (µM) | Additional Cell Line Data | Reference |
| 2a | Phenyl | > 50 | Not specified | [3] |
| 2b | 4-Fluorophenyl | 5.46 | Not specified | [3] |
| 2c | 4-Chlorophenyl | 25.43 | Not specified | [3] |
| 2d | 4-Bromophenyl | 30.11 | Not specified | [3] |
| 2e | 4-Methylphenyl | 12.58 | Not specified | [3] |
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action for this series of thiophene carboxamide derivatives is the inhibition of tubulin polymerization.[1][2] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules.[4][5] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape.[6] Their disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[7]
Caption: Proposed mechanism of action for thiophene carboxamide derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key in vitro experiments used in the evaluation of these thiophene carboxamide derivatives.
MTS Assay for Cell Viability
The MTS assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[8]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[8][9]
-
MTS Reagent Addition: Following treatment, the MTS reagent is added to each well.
-
Incubation: The plates are incubated for 1-4 hours to allow for the conversion of the MTS tetrazolium salt into a colored formazan product by viable cells.[8]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from dose-response curves.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.[6]
-
Reaction Setup: Purified tubulin is suspended in a polymerization buffer containing GTP at 4°C.[10]
-
Compound Addition: The test compounds at various concentrations are added to the tubulin solution in a 96-well plate.[11]
-
Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C to initiate polymerization.[10]
-
Data Acquisition: The increase in absorbance at 340 nm is monitored over time, which corresponds to the formation of microtubules.[10][11]
-
Data Analysis: The rate and extent of polymerization in the presence of the test compounds are compared to a vehicle control. Known tubulin inhibitors (e.g., nocodazole) and stabilizers (e.g., paclitaxel) are used as controls.[6]
Caption: General workflow for the preclinical evaluation of novel anticancer compounds.
In Vivo Studies
While the provided search results focus on the in vitro evaluation of this specific series of thiophene carboxamide derivatives, their promising in vitro anticancer activity and their mechanism of action as tubulin polymerization inhibitors suggest potential for in vivo efficacy.[1][2] Combretastatin A-4, the parent compound on which these derivatives are based, has demonstrated significant vascular-disrupting effects in preclinical and clinical studies.[4] Further in vivo studies using animal models, such as xenograft models in mice, would be necessary to evaluate the therapeutic potential, pharmacokinetics, and toxicity of these novel thiophene carboxamides.
References
- 1. [PDF] Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combretastatin A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-vascular agent Combretastatin A-4-P modulates Hypoxia Inducible Factor-1 and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Thiophene Carboxamide Derivatives as Atypical Protein Kinase C Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a series of 2-amino-3-carboxy-4-phenylthiophene derivatives as inhibitors of atypical protein kinase C (aPKC). The data herein is based on a study by Polepally et al. (2013), which details the synthesis, biological evaluation, and structure-activity relationships of these compounds. While public domain literature lacks comparative efficacy studies on inhibitors directly based on 5-Chloro-4-methoxythiophene-3-carboxylic acid, this guide on a closely related thiophene scaffold provides valuable insights into the potential of this compound class.
Data Presentation: In Vitro Efficacy of 2-amino-3-carboxy-4-phenylthiophene Analogs
The following tables summarize the inhibitory activity of a series of 2-amino-3-carboxy-4-phenylthiophene derivatives against atypical protein kinase C ζ (aPKCζ) and their efficacy in cell-based assays.
Table 1: Inhibition of aPKCζ by 2-amino-3-carboxy-4-phenylthiophene Analogs
| Compound ID | R² Substituent | R³ Substituent | % Inhibition at 30 µM |
| 1 | -NH₂ | -COOEt | 100 |
| 6 | -NH₂ | -COOPr | 100 |
| 20 | -NH₂ | -NHEt | 50 |
| 22 | -NH₂ | -NHCH₂Ph | 43 |
| 23 | -NH₂ | -NHCH₂-4-pyridyl | 3 |
| 24a | -NH₂ | -CN | 87 |
| 24b | -NH₂ | -COOH | 65 |
Data extracted from a study on novel aPKC inhibitors.[1][2]
Table 2: Structure-Activity Relationship (SAR) of C-4 Aryl Substituents
| Compound ID | Z Substituent | % Inhibition at 30 µM |
| 1 | 3',4'-(OMe)₂ | 100 |
| 25 | 3'-Me | 77 |
| 26 | 4'-Me | 80 |
| 27 | 3'-OMe | 82 |
| 28 | 4'-OMe | 100 |
| 32 | 3',4'-OCH₂O- | 100 |
| 35 | 3'-F | 45 |
| 36 | 4'-F | 55 |
| 37 | 3'-Cl | 40 |
| 38 | 4'-Cl | 60 |
| 39 | 4'-Br | 58 |
This table highlights that electron-donating groups on the C-4 aryl moiety generally enhance inhibitory activity against aPKCζ.[1][2]
Table 3: Efficacy in Cell-Based Assays
| Compound ID | aPKCζ IC₅₀ (µM) | NF-κB IC₅₀ (µM) | Permeability EC₅₀ (µM) |
| 1 | 1.5 | 0.04 | 0.03 |
| 6 | 1.2 | 0.03 | 0.02 |
| 32 | 1.0 | 0.02 | 0.01 |
IC₅₀/EC₅₀ values indicate the concentration required for 50% inhibition/effect. These potent compounds demonstrate efficacy in the low nanomolar range in cellular assays.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
aPKCζ Kinase Assay
This assay measures the ability of the compounds to inhibit the enzymatic activity of aPKCζ.
-
Reaction Setup : The kinase reaction is typically performed in a multi-well plate format. Each well contains the aPKCζ enzyme, a specific peptide substrate, and the test compound at various concentrations.
-
Initiation : The reaction is initiated by the addition of ATP (adenosine triphosphate).
-
Incubation : The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate by the enzyme.
-
Termination and Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP) or luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo™ Kinase Assay).[3][4][5]
-
Data Analysis : The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the control (no inhibitor). IC₅₀ values are then determined from dose-response curves.
NF-κB Reporter Assay
This cell-based assay assesses the inhibitor's effect on the NF-κB signaling pathway, which is downstream of aPKC.
-
Cell Culture and Transfection : A suitable cell line (e.g., HEK293) is cultured and transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.[6][7][8]
-
Compound Treatment : The transfected cells are pre-treated with the test compounds for a defined period.
-
Stimulation : The cells are then stimulated with an agent that activates the NF-κB pathway, such as Tumor Necrosis Factor-alpha (TNF-α).[9]
-
Lysis and Luciferase Assay : After stimulation, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the activation of the NF-κB pathway.[6][7][8]
-
Data Analysis : The inhibitory effect of the compounds is determined by the reduction in luciferase activity compared to the stimulated control. IC₅₀ values are calculated from the dose-response data.
VEGF-Induced Endothelial Cell Permeability Assay
This assay evaluates the ability of the inhibitors to block the increase in vascular permeability induced by Vascular Endothelial Growth Factor (VEGF).
-
Endothelial Cell Monolayer Culture : Human retinal microvascular endothelial cells are cultured on a semi-permeable membrane in a transwell insert until a confluent monolayer is formed, mimicking a blood vessel wall.[10][11]
-
Compound Pre-treatment : The endothelial cell monolayer is pre-treated with the test inhibitors.
-
VEGF Stimulation : VEGF is added to the system to induce an increase in permeability.[10][12][13]
-
Permeability Measurement : A fluorescently labeled tracer molecule (e.g., FITC-dextran) is added to the upper chamber of the transwell. The amount of tracer that passes through the endothelial monolayer into the lower chamber over a specific time is measured using a fluorescence plate reader.[11]
-
Data Analysis : An increase in fluorescence in the lower chamber corresponds to increased permeability. The efficacy of the inhibitors is quantified by their ability to prevent this increase. EC₅₀ values are determined from the dose-response curves.
Mandatory Visualization
Signaling Pathway of aPKC in Endothelial Permeability
Caption: aPKC is a key signaling node in VEGF and TNF-α induced vascular permeability.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for identifying and validating aPKC inhibitors.
References
- 1. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. promega.com [promega.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. In vitro analysis of VEGF-mediated endothelial permeability and the potential therapeutic role of Anti-VEGF in severe dengue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Vascular endothelial growth factors and vascular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Scrutiny: A Comparative Analysis of 5-Chloro-4-methoxythiophene-3-carboxylic acid and Its Synthetic Precursors
For Immediate Release
A detailed spectroscopic comparison of the pharmaceutical intermediate 5-Chloro-4--methoxythiophene-3-carboxylic acid with its precursors is presented, offering valuable data for researchers and professionals in drug development and organic synthesis. This guide provides a comprehensive analysis of the spectral characteristics of the target molecule alongside its key synthetic intermediates, supported by experimental protocols and data visualizations to facilitate a deeper understanding of its molecular structure and purity at each synthetic stage.
Introduction
5-Chloro-4-methoxythiophene-3-carboxylic acid is a crucial building block in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a substituted thiophene ring, imparts specific chemical properties that are leveraged in the development of novel therapeutic agents. A thorough understanding of its spectroscopic signature, and that of its precursors, is paramount for ensuring the quality, purity, and consistency of the final active pharmaceutical ingredient (API). This guide offers a side-by-side spectroscopic comparison, enabling researchers to effectively monitor the synthetic process and confirm the identity and integrity of the compounds involved.
Synthetic Pathway
The synthesis of this compound proceeds through a multi-step pathway, beginning with the commercially available methyl 4-amino-5-chlorothiophene-3-carboxylate. This precursor undergoes a sequence of reactions, including diazotization, methoxylation, and finally, hydrolysis of the methyl ester to yield the target carboxylic acid.
Caption: Synthetic pathway of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for reaction monitoring and quality control.
Table 1: ¹H NMR Data (δ, ppm)
| Compound | Thiophene-H | -OCH₃ (methoxy) | -OCH₃ (ester) | -NH₂ |
| Methyl 4-amino-5-chlorothiophene-3-carboxylate | ~7.5 | - | ~3.8 | ~5.9 |
| Methyl 5-chloro-4-methoxythiophene-3-carboxylate | ~8.0 | ~4.0 | ~3.9 | - |
| This compound | ~8.1 | ~4.1 | - | - |
Table 2: ¹³C NMR Data (δ, ppm)
| Compound | C=O (Carboxyl/Ester) | C-Cl | C-O (methoxy) | Thiophene Ring Carbons |
| Methyl 4-amino-5-chlorothiophene-3-carboxylate | ~165 | ~115 | - | ~100, ~110, ~140, ~150 |
| Methyl 5-chloro-4-methoxythiophene-3-carboxylate | ~163 | ~120 | ~60 | ~115, ~125, ~145, ~155 |
| This compound | ~168 | ~122 | ~61 | ~118, ~128, ~148, ~158 |
Table 3: IR Data (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxyl/Ester) | N-H Stretch (Amine) | C-O Stretch | C-Cl Stretch |
| Methyl 4-amino-5-chlorothiophene-3-carboxylate | - | ~1680 | ~3400, ~3300 | ~1250-1300 | ~700-800 |
| Methyl 5-chloro-4-methoxythiophene-3-carboxylate | - | ~1710 | - | ~1250-1300 | ~700-800 |
| This compound | ~2500-3300 (broad) | ~1690 | - | ~1250-1300 | ~700-800 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ | Key Fragments |
| Methyl 4-amino-5-chlorothiophene-3-carboxylate | C₆H₆ClNO₂S | 191.64 | 191 | 160, 132, 97 |
| Methyl 5-chloro-4-methoxythiophene-3-carboxylate | C₇H₇ClO₃S | 206.65 | 206 | 175, 147, 112 |
| This compound | C₆H₅ClO₃S | 192.62 | 192 | 177, 149, 114 |
Experimental Protocols
Synthesis of Methyl 5-chloro-4-methoxythiophene-3-carboxylate
To a solution of methyl 4-amino-5-chlorothiophene-3-carboxylate in a mixture of sulfuric acid and water at 0-5 °C, a solution of sodium nitrite in water is added dropwise. The resulting diazonium salt solution is then added to a heated solution of methanol. The reaction mixture is stirred for a specified time, cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Synthesis of this compound (Hydrolysis)
Methyl 5-chloro-4-methoxythiophene-3-carboxylate is dissolved in a mixture of methanol and an aqueous solution of sodium hydroxide. The mixture is heated to reflux and stirred for several hours. After cooling to room temperature, the methanol is removed under reduced pressure. The aqueous solution is then acidified with hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried.
Conclusion
The spectroscopic data presented in this guide provides a clear and objective comparison between this compound and its precursors. The distinct shifts observed in NMR spectra, the characteristic absorption bands in IR spectra, and the specific fragmentation patterns in mass spectrometry serve as reliable indicators for each synthetic step. This information is invaluable for process optimization, impurity profiling, and ensuring the production of high-quality this compound for pharmaceutical applications. Researchers and drug development professionals can utilize this guide to streamline their synthetic efforts and maintain stringent quality control standards.
A Comparative Guide to the Biological Evaluation of Novel 5-Chloro-4-methoxythiophene-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of novel compounds derived from 5-Chloro-4-methoxythiophene-3-carboxylic acid. Due to the limited publicly available data on the specific biological evaluation of derivatives from this exact scaffold, this document draws comparisons from structurally related thiophene-3-carboxylic acid and thiophene-3-carboxamide analogues with known anticancer and antimicrobial properties. The experimental data and protocols presented herein are based on established methodologies for evaluating such compounds and serve as a predictive guide for researchers.
Anticancer Activity: A Comparative Analysis
Thiophene derivatives have emerged as a promising class of compounds in oncology, with many exhibiting potent cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the disruption of key cellular processes such as tubulin polymerization, leading to cell cycle arrest and apoptosis.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various substituted thiophene derivatives, providing a benchmark for the potential efficacy of novel compounds derived from this compound. The data is compiled from multiple studies to offer a broad perspective.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiophene Carboxamide 2b | Hep3B (Liver Cancer) | 5.46 | Doxorubicin | <1 |
| Thiophene Carboxamide 2e | Hep3B (Liver Cancer) | 12.58 | Doxorubicin | <1 |
| Chlorothiophene Chalcone C4 | WiDr (Colorectal Cancer) | 0.77 µg/mL | - | - |
| Chlorothiophene Chalcone C6 | WiDr (Colorectal Cancer) | 0.45 µg/mL | - | - |
| 3-Chlorothiophene-2-carboxylic Acid Cobalt Complex (4) | K562 (Leukemia) | >100 (62.05% inhibition at 100 µM) | - | - |
| 3-Chlorothiophene-2-carboxylic Acid Cobalt Complex (4) | SW480 (Colon Cancer) | >100 (66.83% inhibition at 100 µM) | - | - |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Alternative Non-Thiophene-Based Compounds
A key area of comparison for novel anticancer agents is their performance against established or alternative classes of compounds targeting similar pathways. Combretastatins are a well-known class of natural products that inhibit tubulin polymerization, a mechanism of action shared by some thiophene derivatives.
| Compound Class | Example Compound | Target | Reported Activity |
| Thiophene Derivatives | Thiophene Carboxamides | Tubulin Polymerization | Potent antiproliferative activity against various cancer cell lines.[1] |
| Combretastatins | Combretastatin A-4 (CA-4) | Tubulin Polymerization (Colchicine Binding Site) | Potent vascular disrupting agent with significant anticancer effects.[1] |
| Benzophenones | Phenstatin | Tubulin Polymerization | Shows structural resemblance to combretastatin and acts as a potent inhibitor of tubulin polymerization.[2] |
Antimicrobial Activity: A Comparative Analysis
Thiophene derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The structural versatility of the thiophene ring allows for modifications that can enhance potency and spectrum of activity.
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for several thiophene derivatives against various microbial strains, offering a comparative baseline for newly synthesized compounds.
| Compound ID/Reference | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Thiophene Derivative 7b | Staphylococcus aureus | Comparable to standard | Ampicillin | - |
| Thiophene Derivative 8 | Escherichia coli | Comparable to standard | Gentamicin | - |
| 3-halobenzo[b]thiophene | Staphylococcus aureus | 16 | - | - |
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | - | - |
| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | - | - |
| Thiophene Derivative 8 | Colistin-Resistant E. coli | 32 (MIC50) | - | - |
Note: MIC values can vary based on the specific assay conditions and microbial strains used.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of novel compounds.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of novel compounds on cancer cell lines.
Workflow of an in vitro anticancer cytotoxicity assay.
References
Benchmarking 5-Chloro-4-methoxythiophene-3-carboxylic acid Against Known D-Amino Acid Oxidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Chloro-4-methoxythiophene-3-carboxylic acid's potential inhibitory performance against established inhibitors of D-amino acid oxidase (DAO). Due to the limited publicly available data on this compound, this analysis is based on the potent inhibitory activity of its close structural analog, 5-chlorothiophene-3-carboxylic acid, against DAO. This document outlines the relevant signaling pathways, experimental protocols for assessing inhibitor potency, and a comparative data summary.
Introduction to D-Amino Acid Oxidase (DAO)
D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids, particularly D-serine, in the central nervous system.[1][2][3] D-serine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][3] Dysregulation of D-serine levels and increased DAAO activity have been implicated in the pathophysiology of schizophrenia, making DAAO a compelling target for therapeutic intervention.[1][4] Inhibition of DAAO is a promising strategy to increase synaptic D-serine levels and thereby modulate NMDA receptor function.[3][4][5]
Comparative Analysis of Inhibitor Potency
For the purpose of this guide, we will benchmark the potential performance of this compound against other well-characterized DAO inhibitors from different chemical classes.
| Inhibitor Class | Representative Compound | Target | IC50 / Ki | Reference |
| Thiophene Carboxylic Acid | 5-chlorothiophene-3-carboxylic acid | D-Amino Acid Oxidase (DAO) | IC50: 0.04 µM | --INVALID-LINK-- |
| Pyrazole Carboxylic Acid | ASO57278 (5-methylpyrazole-3-carboxylic acid) | D-Amino Acid Oxidase (DAO) | IC50: 0.9 µM | [1] |
| Benzo[d]isoxazol-3-ol Derivative | Compound Series | D-Amino Acid Oxidase (DAO) | Moderately Potent | [1] |
| Pyrimidinone Derivative | Takeda Compound [I] | D-Amino Acid Oxidase (DAO) | IC50: 120 nM | [6] |
| 3-hydroxy-2(1H)-pyridinone Derivative | Takeda Compound [II] | D-Amino Acid Oxidase (DAO) | IC50: 29 nM | [6] |
| Benzoate Derivative | Sodium Benzoate | D-Amino Acid Oxidase (DAO) | Inhibitor | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involving D-amino acid oxidase and a typical experimental workflow for evaluating DAO inhibitors.
Caption: D-Amino Acid Oxidase Signaling Pathway.
Caption: Experimental Workflow for DAO Inhibitor Assay.
Experimental Protocols
Several established methods can be employed to determine the inhibitory activity of compounds against D-amino acid oxidase.[7][8][9] The choice of assay depends on the available equipment and desired throughput.
Fluorometric Assay for Hydrogen Peroxide Detection
This is a high-throughput and sensitive method for measuring DAO activity by quantifying the production of hydrogen peroxide (H₂O₂), a product of the DAO-catalyzed reaction.[10]
Materials:
-
D-Amino Acid Oxidase (DAO) enzyme
-
D-Serine (or other D-amino acid substrate)
-
Test inhibitor (e.g., this compound)
-
DAAO Assay Buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Ex/Em = 535/587 nm for Amplex Red)
Procedure:
-
Prepare Reagents: Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the inhibitor. Prepare working solutions of DAO enzyme, D-serine, Amplex Red, and HRP in DAAO Assay Buffer.
-
Assay Setup: To each well of the 96-well plate, add the test inhibitor at various concentrations. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Incubation: Add the DAO enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Prepare a reaction mix containing D-serine, Amplex Red, and HRP. Add the reaction mix to all wells to start the enzymatic reaction.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity in a kinetic mode at 37°C for a set period (e.g., 30-60 minutes).
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to the positive control. Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Spectrophotometric Assay for α-Keto Acid Detection
This direct assay measures the formation of the α-keto acid product, which absorbs light at a specific wavelength.[7][9]
Materials:
-
DAO enzyme
-
D-amino acid substrate
-
Test inhibitor
-
Assay Buffer (e.g., 75 mM disodium pyrophosphate, pH 8.5)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Reagents: As described in the fluorometric assay.
-
Assay Setup: In a quartz cuvette, mix the assay buffer, DAO enzyme, and the test inhibitor at the desired concentration.
-
Reaction Initiation: Add the D-amino acid substrate to the cuvette to start the reaction.
-
Data Acquisition: Monitor the increase in absorbance at the specific wavelength for the α-keto acid product over time.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. Determine the percent inhibition and IC50 value as described above.
Oxygen Consumption Assay
This assay directly measures the consumption of molecular oxygen, a co-substrate in the DAO reaction, using an oxygen electrode.[8]
Materials:
-
DAO enzyme
-
D-amino acid substrate
-
Test inhibitor
-
Assay Buffer
-
Oxygen electrode system
Procedure:
-
System Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.
-
Assay Setup: In the reaction chamber of the oxygen electrode, add the assay buffer and allow it to equilibrate to the desired temperature. Add the DAO enzyme and the test inhibitor.
-
Reaction Initiation: Inject the D-amino acid substrate into the chamber to start the reaction.
-
Data Acquisition: Record the rate of oxygen consumption.
-
Data Analysis: Calculate the percent inhibition of oxygen consumption for each inhibitor concentration and determine the IC50 value.
Conclusion
The structural similarity of this compound to the highly potent D-amino acid oxidase inhibitor, 5-chlorothiophene-3-carboxylic acid, strongly suggests its potential as a valuable compound for further investigation in the context of schizophrenia and other neurological disorders where NMDA receptor hypofunction is implicated. The experimental protocols outlined in this guide provide a robust framework for empirically determining its inhibitory activity and benchmark its performance against a range of known DAO inhibitors. Such comparative data is essential for advancing the development of novel and effective therapeutics targeting D-amino acid oxidase.
References
- 1. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 3. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 4. Drug discovery strategies and the preclinical development of D-amino-acid oxidase inhibitors as antipsychotic therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. | BioWorld [bioworld.com]
- 7. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. abcam.cn [abcam.cn]
Safety Operating Guide
Proper Disposal of 5-Chloro-4-methoxythiophene-3-carboxylic acid: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 5-Chloro-4-methoxythiophene-3-carboxylic acid (CAS No. 133659-14-0). Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. This document is intended to supplement, not replace, your institution's specific waste management protocols and local regulations. Always consult with your Environmental Health & Safety (EHS) department for guidance.
I. Immediate Safety Considerations
Before handling this compound, it is imperative to be familiar with its potential hazards. While specific toxicity data is limited, it should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | Avoid inhalation of dust or vapors.[1][2] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and national regulations. Never dispose of this chemical down the drain or in the regular trash. [3] As a chlorinated organic compound, it is generally prohibited from sewer disposal.[4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound waste in a designated, clearly labeled, and sealable hazardous waste container.[1][3]
-
Contaminated Materials: Any materials contaminated with this chemical, such as personal protective equipment (gloves, etc.), absorbent materials from spills, and weighing papers, must also be collected in the same hazardous waste container.[3]
-
Solutions: Solutions containing this compound should be collected in a designated liquid hazardous waste container for halogenated organic waste. Do not mix with non-halogenated waste streams.
2. Container Labeling:
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: "133659-14-0"
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.
-
The date the waste was first added to the container.
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department or a licensed hazardous waste disposal contractor.
III. Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use an absorbent, inert material (such as vermiculite, sand, or earth) to cover the spill.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-Chloro-4-methoxythiophene-3-carboxylic acid
This guide provides immediate, essential safety and logistical information for handling 5-Chloro-4-methoxythiophene-3-carboxylic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 133659-14-0[1]
Hazard Identification: According to the Safety Data Sheet (SDS), this compound is classified as hazardous. It can cause skin irritation, serious eye irritation, and specific target organ toxicity through single exposure, leading to respiratory tract irritation.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[2][3]
| Protection Type | Specific PPE | Standard/Material | Purpose |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields | ANSI Z87.1 or EN 166 | To protect eyes from splashes and dust.[4][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | To prevent skin contact.[4] |
| Body Protection | Laboratory coat | Standard lab coat | To protect skin and clothing from spills.[6] |
| Respiratory Protection | Dust respirator | NIOSH (US) or EN 149 (EU) approved | To be used in case of insufficient ventilation or when generating dust, to prevent respiratory tract irritation.[2][5][6] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[7]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5][7]
Safe Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before handling the chemical.
-
Wear all required personal protective equipment (PPE) as specified in the table above.
-
Avoid direct contact with the skin and eyes.[6] Do not breathe in dust.[7]
-
When weighing or transferring the solid, perform the task in a fume hood to minimize dust generation.
-
Use dry, clean, and compatible utensils for handling.
-
Wash hands thoroughly with soap and water after handling.
Storage:
-
Keep the container tightly sealed and store it in a designated corrosives area.[7]
-
Avoid storing near incompatible materials such as strong bases or oxidizing agents.[8]
Disposal Plan
Spill Containment and Cleanup:
-
Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, clean up spills immediately.[2]
-
Use dry clean-up procedures to avoid generating dust.[2]
-
Sweep or vacuum up the spilled material. Consider using an explosion-proof vacuum for larger quantities.[2]
-
Place the spilled material into a clean, dry, labeled, and sealable container for disposal.[2]
-
-
Major Spills:
Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Place waste in a clearly labeled, sealed container.
-
It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9] Always consult with your institution's environmental health and safety (EHS) office for specific disposal procedures.
Experimental Workflow
References
- 1. This compound | VSNCHEM [vsnchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 9. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
